Magl-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H19F3N4O |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[(7S)-2,7-dimethyl-3-(3,4,5-trifluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-c]pyridin-6-yl]-quinolin-6-ylmethanone |
InChI |
InChI=1S/C24H19F3N4O/c1-13-22-17(23(30(2)29-22)16-11-18(25)21(27)19(26)12-16)7-9-31(13)24(32)15-5-6-20-14(10-15)4-3-8-28-20/h3-6,8,10-13H,7,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
PCEFOSSMUXUVLH-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |
Canonical SMILES |
CC1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
"Magl-IN-6" chemical structure and properties
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of Magl-IN-6, a potent inhibitor of monoacylglycerol lipase (MAGL).
Chemical Structure and Properties
This compound is a potent monoacylglycerol lipase (MAGL) inhibitor with an IC50 of 4.71 nM.[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₉F₃N₄O | [1][5] |
| Molecular Weight | 436.43 g/mol | [1][5] |
| CAS Number | 2414320-29-7 | [1][2][5] |
| SMILES | CN1C(C2=CC(F)=C(C(F)=C2)F)=C3C(--INVALID-LINK--C)=N1 | [1][5] |
| IC₅₀ (MAGL) | 4.71 nM | [1][2][3][4][6] |
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation. Elevated levels of 2-AG can then potentiate the activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in a variety of physiological processes, including pain sensation, inflammation, and neurotransmission. The inhibition of MAGL by this compound represents a promising therapeutic strategy for neurological disorders.[1][6]
Figure 1: Signaling pathway of this compound action.
Experimental Protocols
The synthesis and characterization of this compound are detailed in the patent WO2020065613A1.[1][6] Researchers should refer to this document for specific experimental procedures. The general workflow for evaluating the efficacy of a MAGL inhibitor like this compound is outlined below.
References
Magl-IN-6: A Technical Guide to its Role in Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Magl-IN-6 is a potent inhibitor of Monoacylglycerol Lipase (MAGL), a key serine hydrolase in the endocannabinoid system. MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a myriad of physiological processes including neurotransmission, inflammation, and pain perception. Inhibition of MAGL by compounds such as this compound leads to an elevation of 2-AG levels, thereby potentiating endocannabinoid signaling. This guide provides a comprehensive technical overview of the role and characterization of this compound, including its known inhibitory potency, detailed experimental protocols for assessing MAGL activity, and the broader context of its mechanism of action within the endocannabinoid signaling cascade.
Introduction to Endocannabinoid Signaling and Monoacylglycerol Lipase (MAGL)
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in maintaining homeostasis. The primary components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation. The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1][2].
MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid (AA) and glycerol, thereby terminating its signaling[1][3][4]. In the brain, MAGL is estimated to be responsible for approximately 85% of 2-AG degradation[1][3][4]. The degradation of 2-AG not only curtails its cannabimimetic effects but also provides a significant source of arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins[1][5]. Consequently, inhibition of MAGL presents a dual therapeutic potential: enhancing the beneficial effects of 2-AG signaling (e.g., analgesia, anxiolysis) and reducing neuroinflammation by limiting prostaglandin production[5][6].
This compound: A Potent MAGL Inhibitor
This compound has been identified as a potent inhibitor of MAGL. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Source |
| This compound | MAGL | 4.71 | WO2020065613A1 |
Note: Further quantitative data, such as the inhibition constant (Ki) and selectivity against other serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12), are not publicly available for this compound. In vivo efficacy and pharmacokinetic data for this compound have also not been disclosed in the public domain.
Signaling Pathways and Mechanism of Action
The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by preventing the breakdown of 2-AG. This leads to an accumulation of 2-AG in the synaptic cleft and surrounding tissues, resulting in enhanced activation of presynaptic CB1 receptors. This enhanced signaling can lead to a reduction in neurotransmitter release, a key mechanism underlying the analgesic and anxiolytic effects of MAGL inhibitors.
Endocannabinoid Signaling Pathway
The following diagram illustrates the canonical endocannabinoid signaling pathway and the central role of MAGL.
Figure 1: Endocannabinoid signaling at the synapse and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of MAGL inhibitors. While the specific protocols used for this compound are not publicly available, these represent standard and widely adopted methods in the field.
In Vitro MAGL Activity Assay (Fluorometric)
This assay measures the enzymatic activity of MAGL by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human MAGL
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Fluorogenic Substrate (e.g., 4-methylumbelliferyl arachidonate)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 178 µL of Assay Buffer containing the recombinant human MAGL to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the potency and selectivity of an inhibitor in a complex biological sample, such as a brain homogenate.
Materials:
-
Mouse brain tissue
-
Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors
-
This compound or other test compounds
-
Activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Homogenize mouse brain tissue in Lysis Buffer on ice.
-
Centrifuge the homogenate at 100,000 x g for 45 minutes at 4°C to pellet membranes. Resuspend the membrane fraction in Lysis Buffer.
-
Determine the protein concentration of the membrane preparation.
-
In separate tubes, pre-incubate 50 µg of the membrane proteome with varying concentrations of this compound or DMSO for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., 1 µM FP-Rhodamine) to each tube and incubate for another 30 minutes at 37°C.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the probe-labeled enzymes using a fluorescence gel scanner.
-
The intensity of the fluorescent band corresponding to MAGL will decrease with increasing concentrations of the inhibitor. Quantify the band intensities to determine the IC50 value.
Figure 2: General workflow for competitive activity-based protein profiling (ABPP).
In Vivo Measurement of 2-AG Levels by LC-MS/MS
This protocol describes the quantification of 2-AG levels in brain tissue from animals treated with a MAGL inhibitor.
Materials:
-
Mice
-
This compound formulated for in vivo administration
-
Liquid nitrogen
-
Extraction Solvent: Acetonitrile with internal standard (e.g., 2-AG-d8)
-
LC-MS/MS system
Procedure:
-
Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).
-
At a specified time point post-administration, euthanize the mice and immediately collect the brain tissue.
-
Flash-freeze the brain tissue in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen brain tissue and homogenize it in ice-cold Extraction Solvent.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and analyze it using a validated LC-MS/MS method for the quantification of 2-AG.
-
Normalize the 2-AG levels to the weight of the brain tissue.
-
Compare the 2-AG levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of MAGL inhibition.
Conclusion
This compound is a potent inhibitor of MAGL, an enzyme that plays a pivotal role in endocannabinoid signaling. By inhibiting MAGL, this compound elevates the levels of the endocannabinoid 2-AG, which has therapeutic potential for a range of neurological and inflammatory disorders. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other novel MAGL inhibitors. Further studies are required to fully elucidate the selectivity, in vivo efficacy, and pharmacokinetic profile of this compound to realize its full therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. bms.com [bms.com]
- 3. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The In Vitro Effect of Magl-IN-6 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Magl-IN-6, a potent inhibitor of Monoacylglycerol Lipase (MAGL), on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Introduction to MAGL and 2-AG Signaling
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues. Its primary role is the termination of signaling by the endocannabinoid 2-arachidonoylglycerol (2-AG) through hydrolysis. This enzymatic degradation yields arachidonic acid (AA) and glycerol. 2-AG is the most abundant endocannabinoid in the brain and a full agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2). The endocannabinoid system is a critical regulator of numerous physiological processes, including pain perception, inflammation, and neurotransmission.
The inhibition of MAGL presents a compelling therapeutic strategy. By preventing the breakdown of 2-AG, MAGL inhibitors effectively increase the levels of this endocannabinoid, leading to enhanced activation of cannabinoid receptors. This amplified signaling can produce analgesic, anti-inflammatory, and neuroprotective effects. Furthermore, by shunting the metabolic flux away from the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, MAGL inhibition can also exert anti-inflammatory effects through a secondary mechanism.
This compound has been identified as a potent inhibitor of MAGL, offering a valuable pharmacological tool for studying the therapeutic potential of MAGL inhibition in various neurological disorders.
Quantitative Data: In Vitro Potency of this compound
This compound demonstrates high potency in inhibiting MAGL activity in vitro. The following table summarizes the available quantitative data for this compound and provides a comparison with other notable MAGL inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human MAGL | Biochemical Assay | 4.71 | WO2020065613A1[1][2] |
| MAGLi 432 | Human MAGL | Biochemical Assay | 4.2 | [3] |
| JZL 184 | Human MAGL | Biochemical Assay | 8 | [3] |
| KML29 | Human MAGL | Biochemical Assay | 2.5 | [3] |
| MJN110 | Human MAGL | Biochemical Assay | 2.1 | [3] |
Signaling Pathway
The inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway by increasing the availability of 2-AG. This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and a subsequent reduction in the production of arachidonic acid and its pro-inflammatory downstream metabolites.
Caption: MAGL Inhibition Pathway by this compound.
Experimental Protocols
The determination of the in vitro efficacy of this compound on 2-AG levels involves two primary types of assays: a direct enzymatic activity assay to measure MAGL inhibition and a cellular assay to quantify the resulting changes in 2-AG concentrations.
In Vitro MAGL Inhibition Assay (Fluorogenic Substrate Method)
This protocol is a representative method for determining the IC50 value of a MAGL inhibitor, adapted from established procedures.[4]
Objective: To determine the concentration of this compound required to inhibit 50% of MAGL enzymatic activity.
Materials:
-
Recombinant human MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA and 0.1 mg/mL BSA)
-
Fluorogenic MAGL substrate (e.g., 4-Nitrophenylacetate)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates (black, flat-bottom for fluorescence)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant human MAGL enzyme to all wells except the background control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantification of 2-AG Levels in Cell Lysates by LC-MS/MS
This protocol outlines a general workflow for measuring the change in intracellular 2-AG levels following treatment with a MAGL inhibitor.
Objective: To quantify the increase in 2-AG levels in a cellular context after inhibition of MAGL by this compound.
Materials:
-
Cell line expressing MAGL (e.g., primary human astrocytes, pericytes, or hCMEC/D3 cells)[5]
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer
-
Internal standard (e.g., 2-AG-d8)
-
Solvents for liquid-liquid extraction (e.g., toluene)[6]
-
LC-MS/MS system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 6 hours).[5]
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells and add the internal standard.
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing 2-AG.
-
Dry the organic phase and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for quantification of 2-AG levels.
-
Normalize the 2-AG levels to the internal standard and protein concentration of the cell lysate.
-
Compare the 2-AG levels in this compound-treated cells to the vehicle-treated controls to determine the fold-increase.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel MAGL inhibitor like this compound in vitro.
Caption: In Vitro Evaluation Workflow for this compound.
Conclusion
This compound is a highly potent inhibitor of MAGL, as evidenced by its low nanomolar IC50 value. The in vitro inhibition of MAGL by this compound is expected to lead to a significant elevation of 2-AG levels in cellular systems. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other novel MAGL inhibitors. The continued investigation of such compounds is crucial for advancing our understanding of the endocannabinoid system and for the development of new therapeutics for a range of neurological and inflammatory disorders.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020065613A1 - Monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The MAGL Inhibitor JZL184: A Technical Guide for Cancer Cell Biology Research
Disclaimer: Initial searches for "Magl-IN-6" did not yield specific public domain information. Therefore, this guide utilizes the well-characterized and structurally distinct monoacylglycerol lipase (MAGL) inhibitor, JZL184, as a representative tool to illustrate the principles and methodologies for studying MAGL inhibition in cancer cell biology.
Introduction
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in lipid metabolism and signaling. It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol.[1] In the context of cancer, MAGL is frequently upregulated in aggressive tumor cells, where it contributes to a pro-tumorigenic lipid network that drives cancer cell migration, invasion, survival, and in vivo tumor growth.[1][2] Inhibition of MAGL presents a promising therapeutic strategy by dually modulating the endocannabinoid and fatty acid signaling pathways. This guide provides a technical overview of JZL184, a potent and selective MAGL inhibitor, as a tool for cancer cell biology research.
JZL184: Chemical Properties and Mechanism of Action
JZL184 is a potent, selective, and irreversible inhibitor of MAGL.[3][4] It covalently modifies the catalytic serine residue in the active site of MAGL, leading to its inactivation.[4] This inhibition blocks the hydrolysis of 2-AG, causing its accumulation and subsequent activation of cannabinoid receptors (CB1 and CB2).[5][6] Concurrently, the reduction in arachidonic acid production diminishes the substrate pool for pro-inflammatory and pro-tumorigenic eicosanoids, such as prostaglandins and leukotrienes.[7][8]
Quantitative Data: Inhibitory Activity of JZL184
The inhibitory potency of JZL184 against MAGL and its effects on cancer cell viability have been documented across various cell lines.
| Parameter | Cell Line/Enzyme Source | Value | Reference |
| IC50 (MAGL Inhibition) | Murine and Human MAGL | 2 nM | [4] |
| Rat MAGL | 25 nM | [4] | |
| Mouse Brain Membranes | 8 nM | [3] | |
| IC50 (Cell Viability) | A549 (Lung Carcinoma) | >10 µM (72h) | [6] |
| H358 (Lung Carcinoma) | >10 µM (72h) | [9] | |
| MCF-7 (Breast Adenocarcinoma) | Not explicitly stated, but significant viability reduction at 10 µM | ||
| MDA-MB-231 (Breast Adenocarcinoma) | Not explicitly stated, but significant viability reduction at 10 µM |
Signaling Pathways Modulated by JZL184
Inhibition of MAGL by JZL184 perturbs two major signaling axes in cancer cells: the endocannabinoid system and fatty acid metabolism.
Endocannabinoid Signaling Pathway
The accumulation of 2-AG following MAGL inhibition leads to the activation of cannabinoid receptors, primarily CB1, which can trigger anti-proliferative and anti-invasive signaling cascades. One key downstream effect is the upregulation of the Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), which plays a crucial role in inhibiting matrix metalloproteinases (MMPs) involved in extracellular matrix degradation and tumor invasion.[5][6]
Fatty Acid Metabolism Pathway
By blocking the generation of arachidonic acid from 2-AG, JZL184 reduces the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of eicosanoids, such as prostaglandins (e.g., PGE2) and leukotrienes, which are potent mediators of inflammation and have been shown to promote cancer cell proliferation, angiogenesis, and invasion.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of JZL184 on cancer cells.
MAGL Activity Assay
This protocol describes a method to measure MAGL activity in cell lysates and determine the inhibitory effect of JZL184.[10]
Materials:
-
Cancer cell lines (e.g., A549, H358)
-
JZL184
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
2-arachidonoyl-sn-glycerol (2-AG) substrate
-
Reaction buffer (e.g., 20 mM HEPES, 1 mM CaCl₂, pH 7.4)
-
Acetonitrile with 0.1% formic acid (stop solution)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cancer cells to ~80-90% confluency.
-
Lyse cells in ice-cold lysis buffer and determine protein concentration.
-
Pre-incubate cell lysates (e.g., 20 µg of protein) with various concentrations of JZL184 or vehicle (DMSO) for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 2-AG substrate (e.g., final concentration of 10 µM).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the amount of arachidonic acid produced using LC-MS.
-
Calculate MAGL activity as the rate of arachidonic acid formation and determine the IC50 of JZL184.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of JZL184 on cancer cell viability.[5]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
JZL184
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of JZL184 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol details the detection of changes in protein expression (e.g., MAGL, TIMP-1, EMT markers) following JZL184 treatment.[6][9]
Materials:
-
Cancer cell lines
-
JZL184
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAGL, anti-TIMP-1, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with JZL184 or vehicle for the desired time.
-
Lyse cells, quantify protein concentration, and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C (dilutions to be optimized, typically 1:1000).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature (dilution typically 1:2000 to 1:5000).
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Matrigel Invasion Assay
This protocol describes how to assess the effect of JZL184 on the invasive capacity of cancer cells.[6][11]
Materials:
-
Cancer cell lines (e.g., A549)
-
JZL184
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Matrigel Basement Membrane Matrix
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Coat the top of the Boyden chamber inserts with the diluted Matrigel solution (e.g., 50 µL per insert) and incubate at 37°C for at least 4 hours to allow for gelation.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts. Include JZL184 or vehicle in the cell suspension.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invaded cells in several fields of view under a microscope.
In Vivo Xenograft Model
This protocol outlines a subcutaneous xenograft model in nude mice to evaluate the in vivo efficacy of JZL184.[12][13]
Materials:
-
Athymic nude mice
-
A549 human lung adenocarcinoma cells
-
Matrigel
-
JZL184
-
Vehicle for JZL184 (e.g., saline with 5% Tween 80 and 5% DMSO)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer JZL184 (e.g., 10 mg/kg) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a set schedule (e.g., daily or every other day).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Conclusion
JZL184 serves as a powerful research tool for investigating the role of MAGL in cancer cell biology. Its ability to concurrently modulate endocannabinoid and fatty acid signaling pathways provides a unique mechanism to probe the intricate lipid networks that support cancer progression. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of MAGL inhibition in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Murine Xenograft Model of Spontaneous Metastases of Human Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary In vivo Efficacy Studies of Monoacylglycerol Lipase (MAGL) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core methodologies and data interpretation for preliminary in vivo efficacy studies of Monoacylglycerol Lipase (MAGL) inhibitors. While specific data for a compound designated "Magl-IN-6" is not publicly available, this document synthesizes findings from studies on other well-characterized MAGL inhibitors, such as MAGLi 432 and JZL184, to serve as a technical reference for researchers in the field.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are involved in a multitude of physiological processes, including pain sensation, inflammation, and neurotransmission.[2][3][4] By hydrolyzing 2-AG, MAGL not only terminates endocannabinoid signaling but also contributes to the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[5][6]
MAGL inhibitors are a class of therapeutic compounds that block the activity of the MAGL enzyme.[2] This inhibition leads to an accumulation of 2-AG in various tissues, including the brain, which in turn enhances the activation of cannabinoid receptors.[2] This enhanced signaling is being explored for its therapeutic potential in a range of conditions, including neurodegenerative diseases, inflammatory disorders, and pain management.[2][5][6] Preclinical studies using various animal models have demonstrated the potential of MAGL inhibitors to produce analgesic, anti-inflammatory, and neuroprotective effects.[2][5]
Signaling Pathway of MAGL Inhibition
The mechanism of action of MAGL inhibitors involves the modulation of the endocannabinoid system and the reduction of pro-inflammatory mediators. The following diagram illustrates the core signaling pathway affected by MAGL inhibition.
In Vivo Efficacy Data Summary
The following tables summarize quantitative data from preliminary in vivo efficacy studies of representative MAGL inhibitors.
Table 1: Efficacy of MAGL Inhibitors in Neuroinflammation Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| MAGLi 432 | CD-1 mice with LPS-induced neuroinflammation | 1 mg/kg, i.p., for 3 consecutive days | - Effective blockade of MAGL activity in the brain. - ~10-fold increase in brain 2-AG levels. - Significant reduction in arachidonic acid, PGE2, and PGD2 levels in the brain. | [1] |
| JZL184 | C57BL/6 mice with LPS-induced acute lung injury | 16 mg/kg, i.p., single dose | - Reduced neutrophil accumulation in the lungs. - Decreased production of pro-inflammatory cytokines. - Effects mediated by CB1 and CB2 receptor activation. | [7] |
Table 2: Efficacy of MAGL Inhibitors in Pain Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| JZL184 | Mice with chronic constriction injury (CCI) of the sciatic nerve | Not specified | - Decreased mechanical and cold allodynia. - Analgesic effects are not due to sedation. | [8] |
| ABD-1970 | Rodent models of nociceptive and pruritic pain | ED50 values of 1-2 mg/kg | - Demonstrated antinociceptive and anti-pruritic activity. | [9] |
| LEI-515 | Mice with chemotherapy-induced neuropathic pain | 30 or 100 mg/kg, oral | - Suppressed neuropathic nociception. - Antinociceptive efficacy blocked by CB2, but not CB1, antagonists. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative experimental protocols for key assays.
4.1. LPS-Induced Neuroinflammation Model
-
Animal Model: Male CD-1 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with ad libitum access to food and water.
-
Grouping: Mice are randomized into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, MAGL Inhibitor + LPS).
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) from E. coli is administered intraperitoneally (i.p.) at a dose of 1 mg/kg to induce neuroinflammation. Control animals receive saline.
-
Drug Administration: The MAGL inhibitor or vehicle is administered i.p. at a specified dose (e.g., 1 mg/kg for MAGLi 432) 30 minutes after the LPS injection. This regimen is typically repeated for 3 consecutive days.[1]
-
Endpoint Analysis:
-
Tissue Collection: Brain tissue is collected for analysis.
-
Activity-Based Protein Profiling (ABPP): To confirm target engagement and measure MAGL activity.
-
Western Blot: To measure total MAGL protein levels.
-
LC-MS/MS: To quantify the levels of 2-AG, arachidonic acid, and prostaglandins (PGE2, PGD2) in brain lysates.[1]
-
4.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Mice or rats are used.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the trifurcation, four loose ligatures are tied around the nerve.
-
-
Post-Operative Care: Animals receive post-operative analgesics (e.g., ketoprofen) for 3 days.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates mechanical allodynia.
-
Cold Allodynia: Measured by the response to a drop of acetone applied to the plantar surface of the paw. An increased duration of paw withdrawal indicates cold allodynia.
-
-
Drug Administration: The MAGL inhibitor is administered (e.g., i.p. or orally) and behavioral assessments are performed at various time points post-administration.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a MAGL inhibitor.
Conclusion
The preliminary in vivo efficacy studies of MAGL inhibitors have demonstrated their potential as therapeutic agents for a variety of disorders, primarily through the modulation of the endocannabinoid system and reduction of neuroinflammation. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Future research, including studies on novel compounds, will further elucidate the therapeutic applications and clinical potential of MAGL inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Magl-IN-6 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Magl-IN-6, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, in various in vitro assays. The following sections describe the mechanism of action, experimental procedures, and data analysis for key assays to characterize the activity and effects of this compound.
Mechanism of Action
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] By inhibiting MAGL, this compound blocks the breakdown of 2-AG, leading to its accumulation.[3] This, in turn, reduces the levels of AA, a precursor for pro-inflammatory prostaglandins.[4][5] The dual action of elevating 2-AG and decreasing AA levels makes MAGL inhibitors like this compound valuable tools for studying the endocannabinoid system and as potential therapeutics for various neurological and inflammatory disorders.[3][6] this compound is a non-covalent inhibitor of MAGL.[7]
Quantitative Data Summary
The following tables summarize the reported in vitro potency and effects of this compound (also referred to as MAGLi 432) on MAGL activity and endocannabinoid levels.
Table 1: In Vitro Potency of this compound (MAGLi 432)
| Enzyme | Species | IC50 (nM) | Assay Type | Reference |
| MAGL | Human | 4.2 | Enzymatic Assay | [7] |
| MAGL | Mouse | 3.1 | Enzymatic Assay | [7] |
Table 2: Effect of this compound (MAGLi 432) on Endocannabinoid and Metabolite Levels in Human Neurovascular Unit (NVU) Cells In Vitro
| Cell Type | Treatment | 2-AG Fold Increase | Arachidonic Acid Change | Reference |
| BMECs (hCMEC/D3) | 1 µM MAGLi 432 (6h) | ~18-fold | No significant effect | [7] |
| Astrocytes (pHA) | 1 µM MAGLi 432 (6h) | ~18-fold | Significant depletion | [7] |
| Pericytes (pHP) | 1 µM MAGLi 432 (6h) | ~70-fold | Significant depletion | [7] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | bioRxiv [biorxiv.org]
Application Notes and Protocols for Magl-IN-6 in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Magl-IN-6, a potent monoacylglycerol lipase (MAGL) inhibitor, in activity-based protein profiling (ABPP) experiments. The protocols outlined below are designed to enable researchers to assess the potency, selectivity, and target engagement of this compound in various biological systems.
Introduction to Monoacylglycerol Lipase (MAGL) and this compound
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a central role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1] This enzymatic degradation terminates 2-AG signaling and initiates the production of pro-inflammatory eicosanoids.[2] Inhibition of MAGL elevates 2-AG levels and reduces arachidonic acid, leading to potential therapeutic benefits for a range of neurological and inflammatory disorders.[3][4]
This compound is a potent inhibitor of MAGL with a reported half-maximal inhibitory concentration (IC50) of 4.71 nM.[5][6][7][8] Its high affinity makes it a valuable tool for studying the physiological and pathological roles of MAGL. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex proteomes.[9] Competitive ABPP, in particular, allows for the determination of inhibitor potency and selectivity directly in native biological systems.[8]
Key Applications of this compound in ABPP
-
Determination of in vitro and in situ potency (IC50): Assess the concentration of this compound required to inhibit MAGL activity in cell lysates, tissue homogenates, and intact cells.
-
Selectivity profiling: Evaluate the specificity of this compound for MAGL against other serine hydrolases present in the proteome.
-
Target engagement studies: Confirm the interaction of this compound with its intended target (MAGL) in a cellular or in vivo context.
-
Screening for novel MAGL inhibitors: Use this compound as a positive control in competitive ABPP assays to identify new small molecule inhibitors of MAGL.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide an illustrative example of selectivity data that can be generated through ABPP.
Table 1: Potency of this compound Against Monoacylglycerol Lipase (MAGL)
| Compound | Target | IC50 (nM) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | MAGL | 4.71 | 2414320-29-7 | C24H19F3N4O | 436.43 | [5][6][7][8] |
Table 2: Illustrative Selectivity Profile of a MAGL Inhibitor Determined by Competitive ABPP
Note: This table provides a representative example of selectivity data. The specific off-targets and their inhibition percentages for this compound would need to be determined experimentally.
| Target Hydrolase | % Inhibition at 1 µM Inhibitor |
| MAGL | >99% |
| FAAH | <10% |
| ABHD6 | <15% |
| ABHD12 | <5% |
| Carboxylesterase 1 | <5% |
| Trypsin | <1% |
Signaling Pathway
The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Protocol 1: Competitive Gel-Based ABPP for IC50 Determination of this compound
This protocol describes how to determine the potency of this compound against MAGL in a complex proteome (e.g., mouse brain lysate) using a fluorescently tagged broad-spectrum serine hydrolase probe like FP-TAMRA.
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
FP-TAMRA probe (or other suitable fluorescent FP probe) stock solution (e.g., 10 µM in DMSO)
-
4x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Homogenize mouse brain tissue in ice-cold lysis buffer. Centrifuge at 100,000 x g for 45 minutes at 4°C to pellet membranes. Resuspend the membrane fraction in lysis buffer and determine the protein concentration. Adjust the protein concentration to 1 mg/mL.
-
Inhibitor Incubation: In microcentrifuge tubes, add 49.5 µL of the prepared proteome. Add 0.5 µL of this compound at various concentrations (e.g., final concentrations ranging from 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at 37°C.
-
Probe Labeling: Add 1 µL of FP-TAMRA probe (final concentration 200 nM) to each tube. Incubate for 30 minutes at 37°C.
-
Sample Preparation for SDS-PAGE: Quench the reaction by adding 17 µL of 4x SDS-PAGE loading buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis and Imaging: Load 20 µL of each sample onto an SDS-PAGE gel. After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the TAMRA fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to MAGL (~33 kDa). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 4. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Magl-IN-6 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for a variety of neurological disorders by enhancing endocannabinoid signaling and reducing neuroinflammation. Magl-IN-6 is a potent and selective inhibitor of MAGL. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on neuronal function and signaling pathways.
Mechanism of Action
MAGL is the primary enzyme responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol.[1][2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG in the brain and peripheral tissues.[3] This has two major downstream consequences:
-
Enhanced Endocannabinoid Signaling: Increased levels of 2-AG lead to greater activation of cannabinoid receptors (CB1 and CB2), which can modulate neurotransmission and provide neuroprotective effects.[3]
-
Reduced Pro-inflammatory Mediators: The decrease in arachidonic acid availability reduces the substrate for cyclooxygenase (COX) enzymes, leading to a decrease in the production of pro-inflammatory prostaglandins.[4][5]
This dual action makes MAGL inhibitors like this compound valuable tools for studying neuroinflammation, neurodegeneration, and pain.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for a representative potent and selective MAGL inhibitor, MAGLi 432. Researchers should perform dose-response studies to determine the optimal concentration for this compound in their specific primary neuron culture system.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (MAGLi 432) | 4.2 nM | Human MAGL | [1][2] |
| 3.1 nM | Mouse MAGL | [1][2] | |
| Effective in vitro Concentration (MAGLi 432) | 1 µM | Primary human astrocytes, pericytes, and hCMEC/D3 cells | [1][2] |
| Effect on 2-AG Levels (MAGLi 432, 1 µM for 6h) | ~18-fold increase | Primary human astrocytes and BMECs | [1] |
| ~70-fold increase | Primary human pericytes | [1] | |
| Effect on Arachidonic Acid Levels (MAGLi 432, 1 µM for 6h) | Significant depletion | Primary human astrocytes and pericytes | [1] |
| No significant effect | Human BMECs | [1] |
Signaling Pathway
Caption: Signaling pathway affected by this compound.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 pregnant mouse or rat
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold dissection medium.
-
Isolate the cortices from the embryonic brains.
-
Mince the cortical tissue and transfer to the papain solution for enzymatic digestion according to the manufacturer's protocol (typically 15-30 minutes at 37°C).
-
Stop the digestion by adding an inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated plates or coverslips at a desired density (e.g., 2.5 x 105 cells/cm2) in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (DIV 7-14)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in pre-warmed culture medium to achieve the desired final concentrations. A typical starting range for a potent MAGL inhibitor would be 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment:
-
For acute treatment, remove the existing medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound or vehicle.
-
For chronic treatment, add a small volume of concentrated this compound or vehicle to the existing culture medium to reach the final desired concentration.
-
-
Incubation: Incubate the treated cultures for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator. The optimal incubation time will depend on the specific downstream assay. A 6-hour incubation has been shown to be effective for observing changes in 2-AG and arachidonic acid levels with a similar inhibitor.[1]
-
Endpoint Analysis: After incubation, proceed with the desired experimental analysis, such as cell viability assays, immunocytochemistry, western blotting, or measurement of lipid mediators.
Experimental Workflow
Caption: Experimental workflow for using this compound.
Downstream Assays
Neuronal Viability Assessment
-
MTT Assay: To assess cell metabolic activity as an indicator of viability.
-
LDH Assay: To measure lactate dehydrogenase release into the culture medium as a marker of cytotoxicity.
-
Live/Dead Staining: Using reagents like Calcein-AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).
Measurement of Neuroinflammation
-
ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant.
-
Immunocytochemistry: Stain for markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) if co-cultured with neurons.
-
Western Blot: Analyze the expression of inflammatory signaling proteins (e.g., phosphorylated NF-κB, COX-2).
Analysis of Endocannabinoid and Lipid Signaling
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for quantifying the levels of 2-AG, arachidonic acid, and prostaglandins in cell lysates or culture medium.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the endocannabinoid system and neuroinflammation in the context of neuronal health and disease. The provided protocols offer a framework for utilizing this compound in primary neuron cultures. It is crucial for researchers to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for their specific research questions and neuronal culture system.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Magl-IN-6 in a Neuroinflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target due to its central role in regulating the endocannabinoid system and pro-inflammatory signaling pathways. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA). Inhibition of MAGL presents a dual therapeutic benefit: it elevates the levels of the neuroprotective 2-AG, which activates cannabinoid receptors (CB1 and CB2), and simultaneously reduces the production of AA, a precursor to pro-inflammatory prostaglandins.[1][2]
Magl-IN-6 is a potent and selective inhibitor of MAGL. These application notes provide a comprehensive overview of the use of this compound in a preclinical model of neuroinflammation, including its mechanism of action, experimental protocols, and expected quantitative outcomes. While specific data for this compound is emerging, the protocols and expected results are based on extensive studies with other well-characterized MAGL inhibitors, such as JZL184 and MAGLi 432.
Mechanism of Action of MAGL Inhibition in Neuroinflammation
The inhibition of MAGL by compounds like this compound initiates a cascade of anti-inflammatory and neuroprotective effects. By blocking MAGL, the hydrolysis of 2-AG is prevented, leading to its accumulation. This has two major downstream consequences:
-
Enhanced Endocannabinoid Signaling: Increased levels of 2-AG lead to greater activation of cannabinoid receptors CB1 and CB2. CB1 receptor activation can modulate neurotransmitter release and synaptic plasticity, while CB2 receptor activation, particularly on immune cells like microglia, is known to dampen pro-inflammatory responses.[3][4]
-
Reduced Pro-inflammatory Eicosanoid Production: The decrease in arachidonic acid levels limits the substrate available for cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins (e.g., PGE2).[2][5]
This dual mechanism effectively shifts the balance from a pro-inflammatory to an anti-inflammatory and neuroprotective state within the central nervous system.
Data Presentation: Quantitative Effects of MAGL Inhibitors in Neuroinflammation Models
The following tables summarize quantitative data from studies using MAGL inhibitors in various neuroinflammation models. This data provides an expected range of efficacy for a potent MAGL inhibitor like this compound.
Table 1: Effects of MAGL Inhibitors on Endocannabinoid and Inflammatory Mediators
| Parameter | Model System | MAGL Inhibitor & Dose | Change from Control/Vehicle | Reference(s) |
| 2-Arachidonoylglycerol (2-AG) | Mouse Brain | JZL184 (4-40 mg/kg, i.p.) | ~8-fold increase | [6] |
| Human Pericytes (in vitro) | MAGLi 432 (1 µM) | ~70-fold increase | [5] | |
| Human BMECs & Astrocytes (in vitro) | MAGLi 432 (1 µM) | ~18-fold increase | [5] | |
| Arachidonic Acid (AA) | Rat Frontal Cortex | JZL184 (10 mg/kg, i.p.) | Significant decrease | [7] |
| Human Astrocytes & Pericytes (in vitro) | MAGLi 432 (1 µM) | Significant decrease | [5] | |
| Prostaglandin E2 (PGE2) | Mouse Brain (LPS model) | MAGLi 432 (1 mg/kg, i.p.) | Reduction | [5] |
| Prostaglandin D2 (PGD2) | Mouse Brain (LPS model) | MAGLi 432 (1 mg/kg, i.p.) | Reduction | [5] |
Table 2: Effects of MAGL Inhibitors on Pro-inflammatory Cytokines
| Cytokine | Model System | MAGL Inhibitor & Dose | Change from LPS/Vehicle | Reference(s) |
| TNF-α | Rat Plasma (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [7][8] |
| IL-1β | Rat Frontal Cortex (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [8] |
| IL-6 | Rat Frontal Cortex (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [8] |
| IL-10 | Rat Plasma (LPS model) | JZL184 (10 mg/kg, i.p.) | Significant attenuation of LPS-induced increase | [7][8] |
Table 3: Effects of MAGL Inhibitors on Cellular Markers of Neuroinflammation
| Marker | Model System | MAGL Inhibitor & Dose | Change from Disease/Vehicle | Reference(s) |
| Microglia Activation (Iba1 immunoreactivity) | APdE9 Mouse Model | JZL184 (40 mg/kg/day for 1 month) | Significant decrease in hippocampus and cortices | [4][9] |
| Astrogliosis | EAE Mouse Model | MAGLi 432 | Reduced | [1] |
| Infiltrating CD45+ and CD3+ cells | EAE Mouse Model | MAGLi 432 | Fewer infiltrating cells in the brain | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.
Protocol 1: In Vivo LPS-Induced Neuroinflammation Model
This protocol is adapted from established methods for inducing neuroinflammation in mice to assess the anti-inflammatory effects of MAGL inhibitors.[2][10][11]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8)
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard laboratory equipment for injections, tissue collection, and analysis.
Procedure:
-
Animal Acclimation: House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=6-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound + LPS
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A recommended starting dose, based on other potent MAGL inhibitors, is 1-10 mg/kg.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the LPS challenge.
-
-
LPS Challenge:
-
Behavioral Assessment (Optional):
-
At 3-4 hours post-LPS injection, assess sickness behavior using an open-field test to measure locomotor activity. A decrease in activity is indicative of an inflammatory response.
-
-
Tissue Collection:
-
At 4-24 hours post-LPS injection, euthanize mice via an approved method.
-
Collect blood via cardiac puncture for plasma cytokine analysis.
-
Perfuse the animals with ice-cold PBS, and then carefully dissect the brain. Isolate specific brain regions, such as the cortex and hippocampus, for further analysis.
-
-
Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in plasma and brain homogenates using ELISA or multiplex assays.
-
Western Blot: Analyze the expression of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, COX-2) and signaling proteins in brain lysates.
-
Immunohistochemistry: Perform staining on brain sections to visualize and quantify microglia and astrocyte activation.
-
LC-MS/MS: Quantify levels of 2-AG and arachidonic acid in brain tissue to confirm target engagement.
-
Protocol 2: In Vitro Assessment of Anti-inflammatory Effects in Glial Cells
This protocol allows for the direct assessment of this compound's effects on microglia and astrocytes.[4][9]
Materials:
-
Primary mouse microglia or astrocyte cultures, or immortalized cell lines (e.g., BV-2 microglia).
-
This compound
-
DMSO (for stock solution)
-
LPS and Interferon-gamma (IFN-γ)
-
Cell culture medium and supplements
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for cytokine measurement
Procedure:
-
Cell Culture: Culture glial cells under standard conditions until they reach 80-90% confluency.
-
Pre-treatment:
-
Prepare various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in cell culture medium from a DMSO stock.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 30-60 minutes.
-
-
Inflammatory Challenge:
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium.
-
-
Incubation: Incubate the cells for 24 hours.
-
Analysis:
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess assay.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Cell Viability: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of MAGL inhibition by this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound, as a potent inhibitor of monoacylglycerol lipase, holds significant promise for the therapeutic intervention of neuroinflammatory conditions. By elevating 2-AG levels and reducing the synthesis of pro-inflammatory prostaglandins, this compound is expected to attenuate microglial and astrocyte activation, decrease the production of inflammatory cytokines, and ultimately confer neuroprotection. The provided protocols offer a robust framework for the preclinical evaluation of this compound in a widely accepted model of neuroinflammation, enabling researchers to quantify its efficacy and further elucidate its therapeutic potential.
References
- 1. Pharmacological blockade of 2-AG degradation ameliorates clinical, neuroinflammatory and synaptic alterations in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPS-Induced Neuroinflammatory Model In Mice [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for "Magl-IN-6" in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-6 is a potent inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1] By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby amplifying its signaling through cannabinoid receptors, primarily CB1 receptors, which are densely expressed in presynaptic terminals. This modulation of the endocannabinoid system has significant implications for synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide a comprehensive overview of the use of this compound as a tool to study various forms of synaptic plasticity.
Disclaimer: this compound is a recently developed MAGL inhibitor. While its high potency has been established, to date, there is a lack of specific published studies detailing its application in synaptic plasticity research. The following protocols and application notes are based on the established methodologies for other well-characterized, potent MAGL inhibitors and the known role of the endocannabinoid system in synaptic plasticity. Researchers should consider this when designing and interpreting their experiments.
Mechanism of Action
Monoacylglycerol lipase is a serine hydrolase that catalyzes the breakdown of 2-AG into arachidonic acid and glycerol.[2][3] The endocannabinoid 2-AG is synthesized in the postsynaptic neuron in response to neuronal activity and acts as a retrograde messenger, diffusing across the synaptic cleft to bind to and activate presynaptic CB1 receptors.[4] This activation of CB1 receptors leads to a reduction in neurotransmitter release, a phenomenon that underlies various forms of synaptic plasticity.
This compound, by inhibiting MAGL, prevents the degradation of 2-AG in the presynaptic terminal. This leads to an accumulation of 2-AG and a prolonged activation of CB1 receptors, thereby enhancing and extending the endocannabinoid-mediated suppression of neurotransmitter release. This mechanism makes this compound a valuable tool for investigating the role of 2-AG in both short-term and long-term synaptic plasticity.
Quantitative Data
The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used MAGL inhibitors.
| Compound | IC₅₀ (nM) | Target | Notes | Reference |
| This compound | 4.71 | Human MAGL | Potent MAGL inhibitor. Data from patent information. | [1] |
| JZL184 | ~8 | Mouse brain MAGL | Widely used irreversible MAGL inhibitor. | [5] |
| KML29 | 5.9 | Human brain proteome | Potent and selective irreversible MAGL inhibitor. | [6] |
| MJN110 | ~1 (mg/kg in vivo) | MAGL | Newer generation MAGL inhibitor with good in vivo efficacy. | [7] |
Signaling Pathway
The following diagram illustrates the role of MAGL and the mechanism of action of this compound in the context of endocannabinoid signaling at a synapse.
Endocannabinoid signaling at the synapse and the action of this compound.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on two key forms of synaptic plasticity: Depolarization-induced Suppression of Inhibition (DSI) and Long-Term Potentiation (LTP).
Protocol 1: Investigation of this compound on Depolarization-induced Suppression of Inhibition (DSI)
Objective: To determine if this compound enhances and prolongs DSI, a transient form of synaptic plasticity mediated by 2-AG.
Materials:
-
Acute brain slices (e.g., hippocampus or cerebellum) from rodents.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Whole-cell patch-clamp electrophysiology setup.
-
Recording electrodes (borosilicate glass).
-
Internal solution for recording inhibitory postsynaptic currents (IPSCs).
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Establish a whole-cell patch-clamp recording from a principal neuron (e.g., a CA1 pyramidal neuron).
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Record baseline spontaneous or evoked IPSCs.
-
-
DSI Induction:
-
Induce DSI by depolarizing the postsynaptic neuron to 0 mV for a short duration (e.g., 5 seconds).[4]
-
Continue to record IPSCs immediately after the depolarization to observe the suppression and recovery of inhibition.
-
-
Application of this compound:
-
After obtaining a stable baseline DSI, bath-apply this compound at a final concentration of 10-100 nM. The optimal concentration should be determined empirically.
-
Allow the drug to perfuse for at least 10-15 minutes to ensure equilibration.
-
-
Post-Drug DSI Induction:
-
Repeat the DSI induction protocol in the presence of this compound.
-
Record the IPSCs and compare the magnitude and duration of DSI to the baseline condition.
-
-
Data Analysis:
-
Measure the amplitude of the IPSCs before and after the depolarizing step.
-
Quantify the magnitude of DSI as the percentage reduction in IPSC amplitude.
-
Measure the duration of DSI (time to recovery to baseline).
-
Compare the DSI magnitude and duration before and after the application of this compound.
-
Protocol 2: Investigation of this compound on Long-Term Potentiation (LTP)
Objective: To determine if this compound modulates the induction or expression of LTP, a long-lasting enhancement of synaptic transmission.
Materials:
-
Acute hippocampal slices from rodents.
-
aCSF, bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Field potential or whole-cell patch-clamp electrophysiology setup.
-
Stimulating and recording electrodes.
Procedure:
-
Slice Preparation: Prepare and recover hippocampal slices as described in Protocol 1.
-
Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Application of this compound:
-
In a separate set of slices, pre-incubate the slices with this compound (e.g., 10-100 nM) for at least 20-30 minutes before LTP induction.
-
Alternatively, apply this compound after LTP has been established to investigate its effects on LTP maintenance.
-
-
Post-Drug LTP Induction:
-
Induce LTP in the presence of this compound using the same HFS or TBS protocol.
-
Record fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the pre-induction baseline.
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope at a specific time point post-induction (e.g., 50-60 minutes).
-
Compare the magnitude of LTP between control slices and slices treated with this compound.
-
Experimental Workflow
The following diagram outlines a general workflow for investigating the effect of a MAGL inhibitor like this compound on synaptic plasticity.
General workflow for assessing the effects of this compound on synaptic plasticity.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the endocannabinoid 2-AG in synaptic plasticity. By potentiating 2-AG signaling, it allows for the investigation of its involvement in various forms of synaptic modulation that are fundamental to brain function. The provided protocols offer a starting point for researchers to explore the effects of this potent MAGL inhibitor on the cellular mechanisms of learning and memory. Given the novelty of this compound, careful dose-response experiments and appropriate controls are essential for robust and reproducible results.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depolarization-induced suppression of inhibition - Wikipedia [en.wikipedia.org]
- 5. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid-mediated depolarization-induced suppression of inhibition in hilar mossy cells of the rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for MAGL Inhibitor-Mediated Metabolite Analysis using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders by augmenting 2-AG signaling.[4][5][6] This document provides detailed application notes and protocols for the use of MAGL inhibitors, such as Magl-IN-6, in the analysis of key metabolites using mass spectrometry. While specific data for this compound is not extensively available in public literature, the provided protocols are based on established methodologies for other well-characterized MAGL inhibitors and can be adapted accordingly.
The inhibition of MAGL leads to a significant increase in the levels of its primary substrate, 2-AG, and a corresponding decrease in its hydrolytic product, arachidonic acid (AA).[2][7] Arachidonic acid is a precursor for the synthesis of pro-inflammatory prostaglandins.[7][8] Therefore, analyzing the modulation of these metabolites upon treatment with a MAGL inhibitor is crucial for understanding its pharmacological effects. Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is the gold standard for the sensitive and specific quantification of these lipid metabolites.[9][10]
Signaling Pathway of MAGL Inhibition
The primary mechanism of action for MAGL inhibitors is the blockage of 2-AG hydrolysis. This leads to an accumulation of 2-AG, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2).[4][11] Concurrently, the reduction in arachidonic acid levels curtails the production of downstream pro-inflammatory mediators.[7][12]
Caption: Signaling pathway of MAGL inhibition by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of MAGL inhibitors on key metabolite levels, as determined by mass spectrometry. These values are indicative and may vary depending on the specific inhibitor, experimental conditions, and biological matrix.
Table 1: Effect of MAGL Inhibition on 2-AG Levels
| Treatment Group | Brain 2-AG Levels (pmol/mg tissue) | Fold Change vs. Vehicle | Reference |
| Vehicle | 10.5 ± 1.5 | 1.0 | [2] |
| MAGL Inhibitor (e.g., JZL184) | 84.0 ± 12.0 | ~8.0 | [2] |
Table 2: Effect of MAGL Inhibition on Arachidonic Acid Levels
| Treatment Group | Brain Arachidonic Acid Levels (nmol/g tissue) | Fold Change vs. Vehicle | Reference |
| Vehicle | 55.0 ± 7.0 | 1.0 | [2] |
| MAGL Inhibitor (e.g., JZL184) | 27.5 ± 4.0 | ~0.5 | [2] |
Experimental Protocols
Protocol 1: In Vitro MAGL Inhibition Assay and Metabolite Extraction from Cell Culture
This protocol describes the treatment of cultured cells with a MAGL inhibitor and subsequent extraction of metabolites for LC-MS analysis.
Materials:
-
Cell culture medium and supplements
-
Cultured cells (e.g., neuroblastoma cell line, primary neurons)
-
This compound or other MAGL inhibitor
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Internal standards (e.g., 2-AG-d8, AA-d8)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Prepare stock solutions of this compound in the chosen vehicle.
-
Treat cells with the desired concentrations of this compound or vehicle for the specified duration.
-
-
Metabolite Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS analysis.
-
Protocol 2: In Vivo MAGL Inhibition and Brain Tissue Metabolite Extraction
This protocol details the administration of a MAGL inhibitor to rodents and the subsequent extraction of metabolites from brain tissue.
Materials:
-
Rodents (e.g., mice, rats)
-
This compound or other MAGL inhibitor formulated for in vivo administration
-
Vehicle control
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 2:1:1 chloroform:methanol:water) containing internal standards
-
Centrifuge
Procedure:
-
In Vivo Dosing:
-
Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
At the designated time point post-dosing, euthanize the animals using an approved method.
-
-
Tissue Collection and Processing:
-
Rapidly dissect the brain and flash-freeze it in liquid nitrogen to quench metabolic activity.
-
Store the tissue at -80°C until extraction.
-
-
Metabolite Extraction:
-
Weigh the frozen brain tissue.
-
Add a pre-chilled extraction solvent (e.g., 1 mL per 50 mg of tissue) containing internal standards.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (the phase will depend on the solvent system used) for analysis.
-
Dry and reconstitute the sample as described in Protocol 1.
-
Protocol 3: LC-MS/MS Analysis of 2-AG and Arachidonic Acid
This protocol provides a general framework for the quantitative analysis of 2-AG and arachidonic acid using a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode for 2-AG and negative ion mode for arachidonic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2-AG | 379.3 | 287.2 |
| 2-AG-d8 (IS) | 387.3 | 287.2 |
| Arachidonic Acid | 303.2 | 259.2 |
| Arachidonic Acid-d8 (IS) | 311.2 | 267.2 |
Procedure:
-
Sample Injection: Inject the reconstituted samples into the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the optimized transitions for each analyte and internal standard.
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of the analytes.
-
Quantify the concentration of the analytes in the samples by interpolating their peak area ratios from the standard curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of a MAGL inhibitor on metabolite levels.
Caption: General experimental workflow for metabolite analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to investigate the effects of MAGL inhibitors, such as this compound, on the endocannabinoid system and related metabolic pathways. By employing mass spectrometry, a powerful analytical tool, detailed insights into the modulation of key metabolites like 2-AG and arachidonic acid can be obtained. This information is critical for the preclinical and clinical development of novel MAGL inhibitors as therapeutic agents. It is important to note that these protocols are general and may require optimization based on the specific inhibitor, biological system, and instrumentation used.
References
- 1. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase | Hydrolases | Tocris Bioscience [tocris.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Magl-IN-6 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Magl-IN-6, a potent monoacylglycerol lipase (MAGL) inhibitor, in combination with other inhibitors for preclinical research. Detailed protocols and data presentation are included to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various therapeutic areas, particularly in neurological disorders and oncology.
Introduction to this compound
This compound is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), with an IC50 of 4.71 nM.[1][2][3] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can potentiate the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has therapeutic potential in a range of conditions, including neurological disorders, inflammation, and cancer. The information regarding this compound originates from the patent WO2020065613A1, where it is described as a monoacylglycerol lipase modulator for neurological disorders research.[1]
Combination Therapy Rationale
The therapeutic strategy of combining this compound with other inhibitors is based on the principle of targeting multiple, often complementary, signaling pathways to achieve synergistic or additive effects. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce individual drug doses, thereby minimizing side effects.
Potential Combination Strategies:
-
With FAAH Inhibitors: Co-inhibition of MAGL and fatty acid amide hydrolase (FAAH), the primary enzyme for the degradation of the endocannabinoid anandamide (AEA), can lead to a more profound and sustained elevation of overall endocannabinoid tone. This dual enhancement of 2-AG and AEA signaling may offer superior therapeutic benefits in pain, inflammation, and neurodegenerative diseases.
-
With Cyclooxygenase (COX) Inhibitors: MAGL inhibition reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins synthesized by COX enzymes. Combining this compound with COX inhibitors could therefore offer a dual anti-inflammatory effect by targeting both the endocannabinoid and prostaglandin pathways.
-
With Chemotherapeutic Agents: In oncology, MAGL is implicated in tumor progression by providing fatty acids for cancer cell signaling and growth. Combining this compound with conventional chemotherapeutic agents could enhance their anti-tumor activity by sensitizing cancer cells and disrupting their metabolic pathways.
-
With Immunotherapy: The endocannabinoid system is known to modulate immune responses. The combination of this compound with immune checkpoint inhibitors or other immunomodulatory agents could represent a novel strategy to enhance anti-tumor immunity.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically for this compound used in combination with other inhibitors. The following table provides a template for how such data could be structured. Researchers are encouraged to generate and present their data in a similar format to facilitate comparison and interpretation.
| Inhibitor Combination | Cell Line / Animal Model | Assay Type | Endpoint Measured | This compound IC50 (nM) | Combination Inhibitor IC50 (nM) | Combination Index (CI) | Synergism/Antagonism |
| This compound + FAAH Inhibitor (e.g., URB597) | Neuroblastoma SH-SY5Y | Cell Viability (MTT) | % Viability | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + COX-2 Inhibitor (e.g., Celecoxib) | Murine Macrophage RAW 264.7 | Nitric Oxide Production (Griess Assay) | NO Concentration (µM) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + Cisplatin | A549 Lung Carcinoma | Apoptosis (Annexin V/PI) | % Apoptotic Cells | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound + Anti-PD-1 Antibody | Syngeneic Mouse Tumor Model (e.g., MC38) | Tumor Growth Inhibition | Tumor Volume (mm³) | Data to be generated | Data to be generated | N/A | Data to be generated |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with another inhibitor on cancer cell lines.
Materials:
-
This compound
-
Combination inhibitor of choice
-
Target cancer cell line (e.g., SH-SY5Y, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination inhibitor, both alone and in a fixed-ratio combination.
-
Remove the culture medium and add 100 µL of fresh medium containing the inhibitors at the desired concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each inhibitor alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound in combination with another inhibitor on key signaling pathways.
Materials:
-
This compound and combination inhibitor
-
Target cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the combination inhibitor, or the combination for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another inhibitor in a preclinical animal model.
Materials:
-
This compound and combination inhibitor
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft
-
Matrigel (optional)
-
Calipers
-
Appropriate vehicle for drug administration
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, combination inhibitor alone, this compound + combination inhibitor).
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, etc.).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the combination treatment.
Visualizations
Signaling Pathway of MAGL Inhibition
References
Troubleshooting & Optimization
"Magl-IN-6" off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro off-target effects of Magl-IN-6, a potent monoacylglycerol lipase (MAGL) inhibitor. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is a potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] The primary on-target effect of this compound is the blockage of MAGL-mediated hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] This leads to an accumulation of 2-AG and a subsequent reduction in the levels of its downstream metabolite, arachidonic acid (AA), which is a precursor for pro-inflammatory prostaglandins.[2]
Q2: What are the known or potential off-target effects of MAGL inhibitors like this compound in vitro?
A2: While this compound is designed to be selective for MAGL, like many inhibitors, it may interact with other proteins, especially at higher concentrations. Potential off-targets for MAGL inhibitors often include other serine hydrolases due to structural similarities in their active sites.[1][3][4] Key potential off-targets include:
-
Alpha/beta-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12): These enzymes also contribute to 2-AG hydrolysis and are common off-targets for MAGL inhibitors.[1][3][4]
-
Fatty acid amide hydrolase (FAAH): Another key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA).[4] Cross-reactivity with FAAH is a critical parameter in assessing the selectivity of MAGL inhibitors.
-
Carboxylesterases (CESs): This family of serine hydrolases is involved in the metabolism of various lipids and xenobiotics and can be off-targets for carbamate-based inhibitors.[5]
-
Lysophospholipases (LYPLAs): These enzymes are also part of the serine hydrolase superfamily and have been identified as off-targets for some MAGL inhibitors.[4]
Q3: How can I assess the selectivity of this compound in my experimental system?
A3: Several methods can be employed to determine the selectivity of this compound:
-
Activity-Based Protein Profiling (ABPP): This is a powerful chemical proteomic technique to assess the engagement of an inhibitor with its target and off-targets in a complex biological sample (e.g., cell lysate or tissue homogenate).[1][4][6][7] Competitive ABPP, using a broad-spectrum serine hydrolase probe, can provide a comprehensive profile of the inhibitor's selectivity.[1][4][5][8]
-
Kinase Profiling (e.g., KINOMEscan™): If there is a suspicion of off-target effects on kinases, a broad kinase panel screen can identify potential interactions.[9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[10][11][12][13][14] It can be used to confirm direct binding to MAGL and potential off-targets in a cellular context.
-
Enzymatic Assays: Direct enzymatic assays using purified or recombinant off-target proteins can quantify the inhibitory potency (IC50) of this compound against specific enzymes.[15]
Troubleshooting Guides
Problem 1: Unexpected Phenotypic Effects Observed
You observe a cellular phenotype that is not consistent with the known consequences of MAGL inhibition (e.g., unexpected changes in cell viability, morphology, or signaling pathways unrelated to the endocannabinoid system).
Possible Cause: Off-target inhibition by this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and correlate the phenotypic change with the IC50 for MAGL inhibition.
-
Use a structurally distinct MAGL inhibitor as a control to see if the same phenotype is produced.
-
Employ CETSA to confirm this compound is engaging with MAGL in your cells at the concentrations used.[10][11][12]
-
-
Identify Potential Off-Targets:
-
Conduct a competitive ABPP experiment using your cell lysate or a relevant proteome (e.g., mouse brain membrane proteome) to visualize inhibition of other serine hydrolases.[1][4]
-
If ABPP is not available, consider running enzymatic assays against known common off-targets like ABHD6, ABHD12, and FAAH.[1]
-
-
Validate Off-Target Engagement:
-
If a potential off-target is identified, use techniques like siRNA-mediated knockdown of the off-target protein to see if it recapitulates the observed phenotype.
-
Perform CETSA for the identified off-target to confirm engagement by this compound in cells.
-
Problem 2: Inconsistent Results Across Different Cell Lines
The potency or phenotype observed with this compound treatment varies significantly between different cell lines.
Possible Cause: Differential expression of MAGL or off-target proteins.
Troubleshooting Steps:
-
Quantify Protein Expression:
-
Use Western blotting or quantitative proteomics to determine the relative expression levels of MAGL, ABHD6, ABHD12, and FAAH in the cell lines being used.
-
-
Correlate Expression with Potency:
-
Analyze if the potency of this compound correlates with the expression level of MAGL or any potential off-target proteins.
-
-
Normalize to Target Expression:
-
When comparing potencies, consider normalizing the data to the expression level of the target protein to account for differences in target abundance.
-
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations (IC50) for a highly selective MAGL inhibitor against its primary target and common off-targets, based on data from analogous compounds found in the literature. Note: Specific values for this compound should be determined experimentally.
| Target | Representative IC50 (nM) | Assay Type | Reference Compound |
| MAGL | 4 - 10 | Enzymatic Assay / ABPP | MAGLi 432, JZL184 |
| ABHD6 | > 10,000 | Enzymatic Assay / ABPP | MAGLi 432 |
| ABHD12 | > 10,000 | ABPP | JZL184 |
| FAAH | > 4,000 | Enzymatic Assay / ABPP | JZL184 |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of this compound against the serine hydrolase superfamily in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate (e.g., mouse brain membrane proteome) in a suitable buffer (e.g., PBS). Determine the protein concentration using a standard method like the BCA assay.
-
Inhibitor Incubation: Aliquot the proteome and pre-incubate with a range of this compound concentrations (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as FP-TAMRA (fluorophosphonate-tetramethylrhodamine), to each sample at a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
SDS-PAGE and Gel Imaging: Quench the labeling reaction by adding a 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
Analysis: The intensity of the fluorescent bands corresponds to the activity of the serine hydrolases. A decrease in band intensity in the presence of this compound indicates inhibition. The band corresponding to MAGL should disappear at low nanomolar concentrations of a potent inhibitor. The disappearance of other bands at higher concentrations indicates off-target inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (MAGL) and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MAGL (and any potential off-target proteins) at each temperature by Western blotting using specific antibodies.
-
Analysis: A stabilizing ligand like this compound will increase the thermal stability of its target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This is visualized as a shift in the melting curve to the right.
Visualizations
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 4. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
minimizing "Magl-IN-6" toxicity in cell lines
Welcome to the technical support center for Magl-IN-6, a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and reversible inhibitor of the enzyme Monoacylglycerol Lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG and a decrease in the levels of AA.[1][3] This modulation of the endocannabinoid system and reduction of pro-inflammatory eicosanoid precursors are the basis of its therapeutic potential in various diseases, including neurological disorders, pain, and cancer.[2][4]
Q2: Is this compound the same as MAGLi 432?
A2: Based on available scientific literature and chemical supplier information, "this compound" is understood to be synonymous with "MAGLi 432". Both designations refer to the same potent, selective, and reversible MAGL inhibitor. This guide will use the names interchangeably.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Based on published data for MAGLi 432, an effective concentration for achieving MAGL inhibition in human brain microvascular endothelial cells (hBMECs), astrocytes, and pericytes is 1 µM.[5] The IC50 value for MAGL inhibition is in the low nanomolar range (see table below). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Has the cytotoxicity of this compound been evaluated?
A4: While a specific cytotoxicity study with an IC50 value for cell viability for this compound (MAGLi 432) has not been prominently reported in the reviewed literature, studies have used it in vitro at concentrations up to 10 µM without mentioning cytotoxic effects.[5] This suggests a favorable therapeutic window. However, as with any small molecule inhibitor, it is crucial to assess cytotoxicity in your specific cell line and experimental setup.
Q5: What are the potential off-target effects of this compound?
A5: MAGLi 432 is described as a highly selective inhibitor for MAGL.[5] However, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[6] For other MAGL inhibitors, off-target effects on other serine hydrolases have been reported. It is advisable to include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide: Minimizing Toxicity
This guide provides solutions to common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell death or morphological changes. | High concentration of this compound: The concentration used may be toxic to the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 10 nM) and titrate up to a maximum of 10 µM. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration in the cell culture medium. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Include a vehicle-only control in your experiments. | |
| Prolonged incubation time: Continuous exposure to the inhibitor may lead to cumulative toxicity. | Optimize the incubation time. It may be possible to achieve the desired biological effect with a shorter exposure time. Consider washout experiments where the inhibitor is removed after a certain period. | |
| Cell line sensitivity: Different cell lines have varying sensitivities to small molecule inhibitors. | If possible, test the inhibitor on a less sensitive cell line as a control. Review the literature for information on the specific cell line's tolerance to chemical compounds. | |
| Inconsistent results between experiments. | Inhibitor degradation: this compound may not be stable under the experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). | Prepare fresh stock solutions of the inhibitor for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular response to the inhibitor. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure a uniform seeding density. | |
| No observable effect of the inhibitor. | Insufficient concentration: The concentration used may be too low to effectively inhibit MAGL in the target cells. | Confirm the potency of your inhibitor batch. Increase the concentration of this compound based on your dose-response data. Ensure the inhibitor is fully dissolved in the solvent. |
| Low MAGL expression: The target cell line may have very low or no expression of MAGL. | Verify MAGL expression in your cell line using techniques like Western blot or qPCR. |
Quantitative Data Summary
The following tables summarize the available quantitative data for MAGLi 432 and other relevant MAGL inhibitors.
Table 1: Potency of MAGLi 432 (this compound)
| Target | Species | IC50 | Reference |
| MAGL | Human | 4.2 nM | [5] |
| MAGL | Mouse | 3.1 nM | [5] |
| MAGL (in vitro cell-based assay) | Human | < 10 nM | [5] |
Table 2: Comparative Potency of Other MAGL Inhibitors
| Inhibitor | Target | Species | IC50 | Reference |
| JZL184 | MAGL | Human | ~8 nM | |
| KML29 | MAGL | Human | 5.9 nM |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a standard method to assess cell viability and potential cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its effects.
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound toxicity and efficacy.
Caption: A logical workflow for troubleshooting this compound induced cytotoxicity.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
"Magl-IN-6" inconsistent results in MAGL activity assay
Welcome to the technical support center for Magl-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during MAGL activity assays using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is a serine hydrolase responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1][2] By inhibiting MAGL, this compound is designed to increase the levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[1][3][4] The accumulation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2).[1] Additionally, MAGL inhibition can reduce the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[5][6]
Q2: I am observing inconsistent IC50 values for this compound in my MAGL activity assay. What are the potential causes?
Inconsistent IC50 values can arise from several factors. It is crucial to meticulously control experimental variables. Potential causes include:
-
Assay Conditions: Variations in incubation time, temperature, and substrate concentration can significantly impact enzyme kinetics and inhibitor potency.
-
Reagent Stability: Ensure that this compound, the MAGL enzyme, and the substrate are properly stored and have not undergone degradation. Repeated freeze-thaw cycles should be avoided.[7]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect MAGL activity. It is important to maintain a consistent final solvent concentration across all wells and to test the effect of the solvent on the enzyme's activity.[8]
-
Presence of Other Hydrolases: Crude biological samples may contain other serine hydrolases, such as ABHD6 and ABHD12, that can also hydrolyze the substrate, leading to an underestimation of this compound's potency against MAGL.[6]
-
Assay Type: Different assay formats (e.g., fluorometric, colorimetric, radiometric) have varying sensitivities and may yield different IC50 values.[9][10]
Q3: My MAGL activity is lower than expected, even in the control wells without this compound. What could be the issue?
Low MAGL activity in control wells can be attributed to:
-
Enzyme Inactivity: The MAGL enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[7]
-
Sub-optimal Assay Buffer: The pH and composition of the assay buffer are critical for optimal enzyme activity. Prepare the buffer fresh and ensure the pH is correct.
-
Incorrect Substrate Concentration: Using a substrate concentration far below the Michaelis constant (Km) will result in a lower reaction rate.
-
Contaminants: The presence of interfering substances in the sample or reagents can inhibit MAGL activity.
Troubleshooting Guides
Guide 1: Inconsistent Inhibition by this compound
This guide addresses variability in the inhibitory effect of this compound.
| Symptom | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent incubation times with the inhibitor. | Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. A 20-30 minute pre-incubation at 37°C is often recommended. |
| Instability or poor solubility of this compound. | Prepare fresh stock solutions of this compound for each experiment. Visually inspect for precipitation. Consider evaluating the solubility of this compound in the assay buffer. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. | |
| This compound appears less potent than expected. | Presence of other hydrolases in the sample contributing to substrate breakdown.[9] | Use a specific MAGL inhibitor, if available, to determine the proportion of MAGL-specific activity in your sample.[7] Alternatively, use purified recombinant MAGL. |
| The reaction is not in the linear range. | Perform a time-course experiment to determine the linear range of the enzymatic reaction under your specific conditions.[7] | |
| Sub-optimal inhibitor concentration range. | Perform a wider range of this compound concentrations to ensure the full dose-response curve is captured. | |
| No inhibition observed. | Inactive this compound. | Verify the integrity of the this compound compound. If possible, confirm its structure and purity. |
| Incorrect assay setup. | Double-check all reagent concentrations and the order of addition as specified in the protocol. |
Guide 2: Issues with the MAGL Activity Assay Itself
This guide focuses on problems related to the baseline assay performance.
| Symptom | Possible Cause | Recommended Solution |
| High background signal in "no enzyme" control wells. | Substrate instability or spontaneous hydrolysis. | Test the rate of substrate degradation in the absence of the enzyme. If high, consider a different substrate or assay format. |
| Contaminated reagents or microplates. | Use fresh, high-quality reagents and clean, dedicated labware. | |
| Low signal-to-noise ratio. | Insufficient enzyme activity. | Increase the amount of enzyme used in the assay. Ensure the enzyme has not lost activity. |
| Sub-optimal detection settings. | Optimize the gain and other settings on the plate reader for the specific fluorometric or colorimetric signal. | |
| Assay signal is maxed out (saturated). | Enzyme concentration is too high. | Reduce the amount of enzyme to ensure the reaction rate is within the linear range of detection for the instrument. |
| Incubation time is too long. | Reduce the incubation time to keep the reaction within the linear phase. |
Experimental Protocols
Protocol 1: Fluorometric MAGL Activity Assay
This protocol is a general guideline and may need optimization for specific experimental conditions.
Materials:
-
MAGL enzyme (human recombinant or from tissue/cell lysate)
-
This compound inhibitor
-
MAGL Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon cleavage)[7]
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Ex/Em wavelengths dependent on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MAGL Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1-2%).[8]
-
Dilute the MAGL enzyme to the desired concentration in ice-cold MAGL Assay Buffer.
-
Prepare the MAGL substrate solution in MAGL Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup (in triplicate):
-
Test Wells: Add 5 µL of diluted this compound to the wells.
-
Positive Control (100% activity): Add 5 µL of MAGL Assay Buffer containing the same final concentration of solvent as the test wells.
-
Negative Control (no enzyme): Add 5 µL of MAGL Assay Buffer.
-
Add 85 µL of the diluted MAGL enzyme solution to the test and positive control wells. Add 85 µL of MAGL Assay Buffer to the negative control wells.
-
Mix gently and pre-incubate the plate for 20-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the MAGL substrate solution to all wells.
-
Immediately start measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[7] Alternatively, for an endpoint assay, incubate for a predetermined time within the linear range and then measure the fluorescence.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Subtract the rate of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Signaling Pathway of MAGL Inhibition
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetration of Magl-IN-6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-6.
Troubleshooting Guides
Issue 1: Sub-therapeutic concentrations of this compound observed in the brain parenchyma.
Question: My in vivo experiments show low brain-to-plasma ratios for this compound, suggesting poor blood-brain barrier (BBB) penetration. What are the potential causes and how can I troubleshoot this?
Answer:
Low brain-to-plasma concentration ratios are a common challenge in CNS drug development. Several factors related to the compound's physicochemical properties and its interaction with the BBB can contribute to this issue. Below is a step-by-step guide to investigate and address poor brain penetration of this compound.
Step 1: Physicochemical Property Assessment
Ensure the physicochemical properties of this compound are within the optimal range for BBB penetration.[1][2] Key parameters to evaluate are summarized in the table below. If your experimental values for this compound fall outside the desired range, chemical modification may be necessary.
| Property | Optimal Range for CNS Penetration | Representative Data for this compound (for illustration) | Implication of Deviation |
| Molecular Weight (MW) | < 400 Da[3] | 450 Da | High MW can hinder passive diffusion across the BBB. |
| LogP (Lipophilicity) | 1.5 - 2.5[1] | 3.5 | High lipophilicity can lead to non-specific binding to plasma proteins and brain tissue, reducing the unbound fraction available to cross the BBB.[4] |
| Polar Surface Area (PSA) | < 90 Ų | 100 Ų | High PSA can limit passive diffusion across the lipid-rich BBB. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 4 | A high number of hydrogen bond donors can reduce membrane permeability.[2] |
| pKa | 7.5 - 10.5 (for basic compounds) | 7.0 | Ionization state at physiological pH (7.4) affects lipid membrane permeability. |
Step 2: Investigate Efflux Transporter Activity
P-glycoprotein (P-gp) is a major efflux transporter at the BBB that can actively pump drugs out of the brain.[1][4] To determine if this compound is a P-gp substrate:
-
In Vitro Assay: Utilize cell-based assays, such as the MDR1-MDCKII permeability assay.[5] An efflux ratio (Papp B-A / Papp A-B) greater than 2-3 suggests active efflux.[6]
-
In Vivo Study: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor confirms it as a P-gp substrate.
Troubleshooting Workflow for Poor Brain Penetration
Caption: Troubleshooting workflow for addressing low brain concentrations of this compound.
Step 3: Formulation and Delivery Strategies
If chemical modification is not feasible or desirable, advanced formulation and delivery strategies can be employed to enhance CNS delivery.[1][7]
-
Nanoparticle Encapsulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can protect it from efflux and improve its transport across the BBB.[3]
-
Liposomal Formulation: Liposomes can be surface-modified with targeting ligands (e.g., transferrin) to facilitate receptor-mediated transcytosis across the BBB.[1]
-
Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the target engagement of this compound in the brain, and how can I measure it?
A1: Target engagement confirms that this compound is binding to its intended target, MAGL, in the brain. This can be assessed by measuring the levels of 2-arachidonoylglycerol (2-AG) and arachidonic acid (AA) in brain lysates via LC-MS/MS.[10] Successful MAGL inhibition will lead to a significant increase in 2-AG levels and a corresponding decrease in AA levels.[11][12][13]
MAGL Signaling Pathway and Target Engagement
Caption: Inhibition of MAGL by this compound increases 2-AG levels, enhancing CB1 receptor signaling.
Q2: Are there alternative routes of administration I can try to improve brain delivery of this compound?
A2: Yes, if intravenous or oral administration results in poor brain penetration, consider intranasal delivery.[8][9] This method can be particularly effective for bypassing the BBB and delivering drugs directly to the CNS.
Q3: How do I perform an in vivo study to determine the brain-to-plasma ratio of this compound?
A3: A detailed protocol for determining the brain-to-plasma ratio is provided in the "Experimental Protocols" section below. This involves administering this compound to rodents, collecting blood and brain samples at various time points, and quantifying the drug concentration in each matrix using LC-MS/MS.
Q4: My in vitro data suggests this compound is a P-gp substrate. What are my options?
A4: If this compound is a P-gp substrate, you have several options:
-
Chemical Modification: Modify the structure of this compound to reduce its affinity for P-gp. This can involve altering its lipophilicity or masking hydrogen bond donors.[2]
-
Formulation Strategies: As mentioned in the troubleshooting guide, encapsulating this compound in nanoparticles or liposomes can shield it from P-gp.[1][3]
-
Co-administration with a P-gp Inhibitor: For preclinical studies, co-administration with a P-gp inhibitor can be a useful strategy to achieve therapeutic brain concentrations and confirm P-gp involvement.[4] However, this approach may have translatability challenges for clinical use due to potential drug-drug interactions.
Experimental Protocols
Protocol 1: Determination of Brain-to-Plasma Ratio of this compound in Rodents
Objective: To quantify the concentration of this compound in the brain and plasma over time to assess its ability to cross the blood-brain barrier.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline:emulphor:ethanol 18:1:1)[14]
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles for dosing
-
Anesthesia (e.g., isoflurane)
-
Tools for dissection
-
EDTA-coated collection tubes
-
Centrifuge
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Dosing: Administer this compound to rats at the desired dose and route (e.g., 10 mg/kg, intraperitoneally).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours post-dose), anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Brain Collection: Perfuse the animals with cold saline to remove blood from the brain. Excise the brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C.
-
Sample Preparation (Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge. Collect the supernatant for analysis.
-
Sample Preparation (Brain): Homogenize the brain tissue in 3 volumes of a suitable buffer. Perform protein precipitation as described for plasma.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculation:
-
Brain Concentration (ng/g) = [Concentration in homogenate (ng/mL)] x [Volume of homogenate (mL)] / [Weight of brain tissue (g)]
-
Brain-to-Plasma Ratio = Brain Concentration (ng/g) / Plasma Concentration (ng/mL)
-
Experimental Workflow for Brain-to-Plasma Ratio Determination
Caption: Step-by-step workflow for determining the in vivo brain-to-plasma ratio of a compound.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Face-Off: A Comparative Guide to MAGL Inhibitors MAGLi 432 and JZL184
Note to the reader: This guide compares the in vitro potency and characteristics of JZL184 with MAGLi 432. The initially requested compound, "Magl-IN-6," could not be profiled as no public experimental data was found under this designation during the literature search. MAGLi 432 was selected as a relevant, potent, and well-characterized comparator to JZL184.
Monoacylglycerol lipase (MAGL) is a critical serine hydrolase in the central nervous system responsible for the degradation of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, subsequently reducing the production of arachidonic acid and pro-inflammatory prostaglandins. This mechanism has positioned MAGL inhibitors as promising therapeutic candidates for a range of neurological and inflammatory disorders. This guide provides a head-to-head comparison of two notable MAGL inhibitors: the irreversible inhibitor JZL184 and the reversible inhibitor MAGLi 432.
Data Presentation: In Vitro Potency
The in vitro potency of an inhibitor is a key metric for its efficacy, typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The data below summarizes the reported IC50 values for MAGLi 432 and JZL184 against human and mouse MAGL.
| Compound | Target Enzyme | Species | IC50 (nM) | Inhibition Mechanism |
| MAGLi 432 | MAGL | Human | 4.2[1][2][3] | Reversible, Non-covalent[2] |
| MAGL | Mouse | 3.1[1][2][3] | Reversible, Non-covalent[2] | |
| JZL184 | MAGL | Human | 8.1[1] | Irreversible, Covalent[4] |
| MAGL | Mouse | 2.9, 8[1][5] | Irreversible, Covalent[4] |
Based on enzymatic assays, MAGLi 432 and JZL184 exhibit comparable, potent, single-digit nanomolar inhibitory activity against both human and mouse MAGL[1][6]. A key differentiator is their mechanism of action; MAGLi 432 is a reversible inhibitor, while JZL184 binds irreversibly to the enzyme[2][4].
Experimental Protocols
The determination of in vitro potency relies on robust experimental methodologies. The two primary techniques cited in the characterization of MAGLi 432 and JZL184 are substrate-based enzymatic assays and competitive activity-based protein profiling (ABPP).
Substrate-Based Enzymatic Assay
This method directly measures the catalytic activity of MAGL by quantifying the hydrolysis of a substrate into its product.
-
Enzyme Preparation : A source of MAGL is prepared, typically using recombinant human or mouse MAGL, or lysates from cells or tissues (e.g., brain) known to express the enzyme[1][7].
-
Inhibitor Incubation : The enzyme preparation is pre-incubated for a defined period (e.g., 25-30 minutes) with various concentrations of the inhibitor (e.g., MAGLi 432 or JZL184) or a vehicle control (like DMSO)[1][7].
-
Enzymatic Reaction : The reaction is initiated by adding a substrate. This can be a natural substrate like 2-AG or a synthetic, often fluorogenic, substrate (e.g., AA-HNA) that releases a fluorescent signal upon cleavage[7].
-
Quantification : The reaction is allowed to proceed for a specific time, after which the product formation is measured. For natural substrates, this is often done using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of arachidonic acid[8]. For fluorogenic substrates, the increase in fluorescence is measured using a plate reader[7].
-
IC50 Calculation : The rate of product formation at each inhibitor concentration is compared to the vehicle control. The data is then plotted on a dose-response curve to calculate the IC50 value[7].
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of an inhibitor within a complex proteome.
-
Proteome Preparation : Lysates from tissues (e.g., human or mouse brain) or cells are prepared to serve as the source of native enzymes[1].
-
Inhibitor Competition : The lysates are incubated with ascending doses of the test inhibitor (e.g., MAGLi 432 or JZL184) to allow it to bind to its target(s)[1][6].
-
Probe Labeling : A broad-spectrum or target-specific fluorescent activity-based probe (e.g., TAMRA-FP) is added to the mixture. This probe covalently binds to the active site of available serine hydrolases. If the inhibitor is bound to MAGL, it will block the probe from binding[1].
-
Analysis : The proteins in the lysate are separated by size using SDS-PAGE gel electrophoresis. The gel is then scanned for fluorescence. A reduction in the fluorescent signal at the molecular weight corresponding to MAGL (~33-35 kDa) indicates that the inhibitor has successfully engaged the enzyme and outcompeted the probe[1].
-
Quantification and Selectivity : The intensity of the fluorescent band for MAGL is quantified relative to controls. This method also visualizes the inhibitor's selectivity, as off-target binding would result in the disappearance of other fluorescent bands corresponding to different serine hydrolases[1]. MAGLi 432 has been shown to be highly selective for MAGL, whereas JZL184 has demonstrated some non-specific binding in mouse brain lysates at higher concentrations[1].
Mandatory Visualization
The following diagrams illustrate the key biological pathway and a typical experimental process relevant to the comparison of these inhibitors.
Caption: Endocannabinoid signaling pathway showing MAGL-mediated degradation of 2-AG.
Caption: Workflow for in vitro comparison of MAGL inhibitor potency.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAGLi 432 | MAGL inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of MAGL Inhibition: A Comparative Guide to MAGL-IN-1 and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MAGL-IN-1, a potent and reversible monoacylglycerol lipase (MAGL) inhibitor, with other widely used MAGL inhibitors for in vivo validation studies. The objective is to offer a data-driven resource for selecting the most appropriate tool compound for investigating the physiological and pathological roles of MAGL. This document summarizes key performance data, details experimental protocols for in vivo validation, and visualizes critical pathways and workflows.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system.[1] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling lipid that modulates a wide array of physiological processes, including pain, inflammation, and neurotransmission.[1][2] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[1] The liberation of arachidonic acid is significant as it serves as a precursor for the biosynthesis of pro-inflammatory prostaglandins.[2][3] Consequently, inhibition of MAGL presents a compelling therapeutic strategy by dually enhancing the beneficial effects of 2-AG signaling and suppressing the production of pro-inflammatory mediators.[3][4] The development of potent and selective MAGL inhibitors is therefore of high interest for studying the therapeutic potential of targeting this enzyme in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[5][6]
Comparative Analysis of MAGL Inhibitors
This section provides a comparative overview of MAGL-IN-1 and three other well-characterized MAGL inhibitors: JZL184, KML29, and MAGLi 432. The selection includes both irreversible and reversible inhibitors to offer a broad perspective on the available chemical tools.
| Inhibitor | Mechanism of Action | Target Potency (IC50) | In Vivo Efficacy (Mouse Brain) | Key Features |
| MAGL-IN-1 | Reversible, Competitive | 80 nM | Blocks MAGL activity in vivo | Potent and selective reversible inhibitor.[7] |
| JZL184 | Irreversible | ~8 nM | ~10-fold increase in 2-AG levels | Well-characterized irreversible inhibitor; elevates 2-AG and reduces arachidonic acid.[8][9] |
| KML29 | Irreversible | ~15 nM (mouse brain) | Significant increase in 2-AG levels | Highly selective irreversible inhibitor with in vivo activity.[7][10] |
| MAGLi 432 | Reversible, Non-covalent | 3.1 nM (mouse enzyme) | Potent reduction of MAGL activity | Highly potent and selective reversible inhibitor with brain penetrance.[11] |
In Vivo Validation Data
The following table summarizes key in vivo data for the selected MAGL inhibitors, focusing on their effects on endocannabinoid and arachidonic acid levels in the brain of mice.
| Inhibitor | Animal Model | Dose & Route | Time Point | Effect on Brain 2-AG Levels | Effect on Brain Arachidonic Acid (AA) Levels | Reference |
| JZL184 | Mouse | 40 mg/kg, i.p. | 2 hours | ~10-fold increase | Significant reduction | [8] |
| KML29 | Mouse | Acute & Repeated Admin. | - | Increased | Reduced | [10] |
| MAGLi 432 | Mouse | 1 mg/kg, i.p. (3 days) | - | - | - | [11] |
Note: Specific quantitative in vivo data for MAGL-IN-1's effect on 2-AG and AA levels were not available in the searched literature. However, it is described as blocking MAGL in in vivo assays.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for key experiments in the validation of MAGL inhibitors.
In Vivo Inhibitor Administration and Tissue Collection
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Inhibitor Formulation:
-
Dosing Regimen: Doses can range from 1 mg/kg to 40 mg/kg depending on the inhibitor and the study's objective.[8][11] Administration is typically via intraperitoneal injection.
-
Tissue Collection: At a predetermined time point after inhibitor administration (e.g., 2 hours), animals are euthanized, and brains are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors against their target enzyme in a native biological system.
-
Principle: This method utilizes an activity-based probe (ABP) that covalently binds to the active site of an enzyme. Pre-incubation of the proteome with an inhibitor will block the binding of the ABP in a concentration-dependent manner, which can be visualized and quantified.
-
Protocol Outline:
-
Proteome Preparation: Brain tissue is homogenized in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Aliquots of the brain proteome are incubated with varying concentrations of the test inhibitor (e.g., MAGL-IN-1) or a vehicle control for a defined period (e.g., 30 minutes) at room temperature.
-
ABP Labeling: A broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate probe) is added to the samples and incubated to label the active serine hydrolases.
-
Analysis: The labeled proteins are separated by SDS-PAGE, and the fluorescence is visualized using a gel scanner. A decrease in the fluorescence signal for MAGL indicates successful inhibition by the test compound.
-
LC-MS/MS Analysis of Endocannabinoids and Arachidonic Acid
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of lipids such as 2-AG and arachidonic acid in biological samples.
-
Protocol Outline:
-
Lipid Extraction: Brain tissue is homogenized in a solvent system designed to extract lipids, often containing an internal standard (e.g., deuterated 2-AG and AA) for accurate quantification. A common method is liquid-liquid extraction.
-
Chromatographic Separation: The extracted lipids are separated using a liquid chromatography system, typically with a C18 reversed-phase column.
-
Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2-AG, AA, and their internal standards are monitored for high selectivity and sensitivity.
-
Quantification: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
-
Visualizations
Signaling Pathway of MAGL
Caption: MAGL signaling pathway and point of inhibition.
In Vivo Experimental Workflow
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoacylglycerol lipase (MAGL) as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 8. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of Magl-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the in vivo target engagement of Magl-IN-6, a potent inhibitor of Monoacylglycerol Lipase (MAGL). We will explore established experimental approaches, compare this compound with alternative inhibitors, and provide detailed protocols and data presentation to aid in the design and interpretation of your in vivo studies.
Introduction to MAGL and its Inhibition
Monoacylglycerol Lipase (MAGL) is a critical serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3][4] By inhibiting MAGL, compounds like this compound lead to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[3] This modulation of the endocannabinoid system holds significant therapeutic potential for a range of conditions, including pain, inflammation, and neurodegenerative diseases.[3][5] The primary mechanism of many MAGL inhibitors involves the irreversible carbamoylation of the catalytic serine nucleophile within the enzyme's active site.[1]
Core Methodologies for Confirming Target Engagement
Confirming that a drug candidate like this compound interacts with its intended target in a living organism is a critical step in drug development. For MAGL inhibitors, several robust methods can be employed:
-
Activity-Based Protein Profiling (ABPP): A powerful chemoproteomic technique to directly measure the activity of MAGL in complex biological samples.[6][7]
-
Biomarker Analysis: Quantifying the levels of the direct substrate (2-AG) and downstream metabolites (AA and prostaglandins) of MAGL.[2][8]
-
Behavioral Phenotyping: Assessing the physiological and behavioral changes in animal models that are characteristic of enhanced endocannabinoid signaling.[1][9]
-
Positron Emission Tomography (PET): A non-invasive imaging technique to visualize and quantify MAGL activity in the brain.[10]
Below, we delve into the experimental protocols for the most common and accessible methods.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This method provides a direct measure of MAGL inhibition in tissues of interest.
Principle: Animals are treated with the MAGL inhibitor (e.g., this compound). Tissues are then harvested and incubated with a fluorescently labeled activity-based probe that covalently binds to the active site of active serine hydrolases, including MAGL. The reduction in fluorescence intensity of the MAGL band on a gel, compared to vehicle-treated controls, corresponds to the degree of target engagement by the inhibitor.
Protocol:
-
Animal Dosing: Administer this compound or a comparator compound (e.g., JZL184) to mice via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle-only group serves as the control.
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the tissues of interest (e.g., brain, liver, spleen).
-
Proteome Preparation: Homogenize the tissues in a suitable buffer (e.g., PBS) and prepare the proteome by centrifugation to isolate the desired cellular fraction (e.g., membrane or cytosolic).
-
Probe Labeling: Incubate the proteomes with a broad-spectrum serine hydrolase probe, such as fluorophosphonate-rhodamine (FP-rhodamine), for a specified time at room temperature.
-
SDS-PAGE and Fluorescence Scanning: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner. The MAGL protein will appear as a distinct band.
-
Quantification: Densitometrically quantify the fluorescence intensity of the MAGL band. The percent inhibition is calculated relative to the vehicle-treated control group.
Biomarker Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides a functional readout of MAGL inhibition by measuring the accumulation of its substrate and the depletion of its downstream products.
Principle: Inhibition of MAGL activity leads to a measurable increase in 2-AG levels and a decrease in arachidonic acid (AA) and its metabolites, such as prostaglandins (e.g., PGE2, PGD2).
Protocol:
-
Animal Dosing and Tissue Collection: Follow the same initial steps as for ABPP. It is crucial to rapidly process the tissues to prevent post-mortem changes in lipid levels.
-
Lipid Extraction: Homogenize the tissues in a solvent system suitable for lipid extraction, typically containing an organic solvent like acetonitrile or a mixture of chloroform and methanol, often with the inclusion of internal standards for quantification.
-
LC-MS Analysis: Separate the extracted lipids using liquid chromatography and detect and quantify the specific lipids of interest (2-AG, AA, PGE2, PGD2) using a mass spectrometer.
-
Data Analysis: Normalize the lipid levels to the tissue weight and the internal standard. Compare the lipid levels in the inhibitor-treated groups to the vehicle-treated control group.
Behavioral Phenotyping (Mouse Tetrad Test)
This suite of tests provides an indirect, yet physiologically relevant, assessment of MAGL inhibition in the central nervous system.
Principle: Elevated 2-AG levels in the brain due to MAGL inhibition lead to a characteristic set of CB1 receptor-dependent behavioral effects.
Protocol:
-
Animal Dosing: Administer this compound or a comparator to mice.
-
Hypomotility Assessment: Measure spontaneous locomotor activity in an open field arena. A reduction in movement is indicative of hypomotility.
-
Analgesia Assessment: Evaluate the pain response using a hot plate or tail-flick test. An increased latency to respond to the thermal stimulus indicates analgesia.
-
Hypothermia Assessment: Measure the core body temperature using a rectal probe. A decrease in body temperature is a sign of hypothermia.
-
Catalepsy Assessment: Assess the time it takes for a mouse to move from an imposed, unusual posture (e.g., forepaws on a raised bar). Increased immobility time suggests catalepsy.
Comparison of this compound with Alternative MAGL Inhibitors
The selection of a MAGL inhibitor for in vivo studies depends on factors such as potency, selectivity, and mechanism of action (reversible vs. irreversible). Below is a comparison of this compound with other well-characterized MAGL inhibitors.
| Inhibitor | IC50 (Human MAGL) | Mechanism of Action | Key Characteristics & Selectivity | References |
| This compound | Data to be inserted | Presumed irreversible carbamate | Data on selectivity against FAAH, ABHD6, etc., to be inserted | |
| JZL184 | ~8 nM | Irreversible (Carbamate) | Potent and selective, but can show some cross-reactivity with FAAH at higher doses. Widely used as a tool compound. | [1][11] |
| KML29 | ~4 nM | Irreversible | Highly selective for MAGL over FAAH and other serine hydrolases. | [2][11][12] |
| MAGLi 432 | 4.2 nM | Reversible | A potent and selective reversible inhibitor that can penetrate the brain. | [8][13] |
Visualizing Pathways and Workflows
Signaling Pathway of MAGL Inhibition
Caption: MAGL inhibition by this compound blocks 2-AG degradation, increasing its availability to activate CB1 receptors.
Experimental Workflow for Target Engagement Confirmation
Caption: A multi-pronged workflow for confirming in vivo target engagement of MAGL inhibitors.
Logical Relationship of Confirmation Methods
Caption: The logical flow from drug administration to the confirmation of target engagement via multiple lines of evidence.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Selective inhibition of monoacylglycerol lipase is associated with passive coping behavior and attenuation of stress-induced dopamine release in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Monoacylglycerol Lipase (MAGL) Inhibitor Selectivity: A Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a monoacylglycerol lipase (MAGL) inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative overview of the cross-reactivity of MAGL inhibitors with other serine hydrolases, offering supporting experimental data and detailed methodologies.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory, and neuroprotective responses.[2] However, as MAGL belongs to the large superfamily of serine hydrolases, the potential for off-target inhibition of other related enzymes is a significant concern during drug development.[1] Irreversible inhibitors, in particular, can lack selectivity and lead to adverse effects.[4][5] This guide focuses on the selectivity profiles of MAGL inhibitors against other prominent serine hydrolases involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12).[1][6][7]
Understanding the Endocannabinoid Signaling Pathway
The diagram below illustrates the central role of MAGL in the degradation of 2-AG and the subsequent signaling cascade. Inhibition of MAGL leads to an accumulation of 2-AG, enhancing the activation of cannabinoid receptors CB1 and CB2.
Comparative Selectivity of MAGL Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of several MAGL inhibitors against human MAGL and other serine hydrolases. A lower IC50 value indicates higher potency. The selectivity is determined by the ratio of IC50 values for off-target enzymes versus MAGL. For the purpose of this guide, "this compound" is presented with placeholder data to illustrate how a novel compound would be compared.
| Inhibitor | hMAGL IC50 (nM) | hFAAH IC50 (nM) | hABHD6 IC50 (nM) | Selectivity over hFAAH | Selectivity over hABHD6 | Reference |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Ratio] | [Calculate Ratio] | [Internal Data] |
| MAGLi 432 | 4.2 | >10,000 | Not Reported | >2380 | Not Reported | [4] |
| JZL184 | 8 | ~2400 | >10,000 | ~300 | >1250 | [4][8] |
| KML29 | 2.5 | >50,000 | ~250 | >20,000 | ~100 | [4][8] |
Note: Data for JZL184 and KML29 are compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
Accurate assessment of inhibitor selectivity is crucial. The following is a generalized protocol for competitive activity-based protein profiling (ABPP), a powerful method to determine the selectivity of inhibitors in a complex proteome.[1]
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of an inhibitor against active serine hydrolases in a native biological sample (e.g., brain lysate).
Materials:
-
Brain tissue homogenate (or cell lysate)
-
Serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
Test inhibitor (e.g., this compound)
-
Control inhibitors (e.g., JZL184)
-
DMSO (vehicle control)
-
SDS-PAGE gels and imaging system
Procedure:
-
Proteome Preparation: Prepare brain tissue homogenates in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) for a defined period (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add a fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) to each sample and incubate for a specific duration. This probe will covalently label the active site of serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the fluorescent band corresponding to a specific hydrolase will be reduced in the presence of an effective inhibitor.
-
Quantification: Quantify the band intensities to determine the concentration of the inhibitor required to block 50% of the probe labeling (IC50) for each hydrolase.
The workflow for this experimental protocol is depicted in the diagram below.
Discussion of Selectivity Profiles
-
MAGLi 432: This reversible inhibitor demonstrates high selectivity for MAGL over other serine hydrolases, as shown in competitive ABPP experiments.[4] It effectively blocks MAGL without significantly inhibiting other active serine hydrolases in brain lysates.[4]
-
JZL184: An irreversible carbamate inhibitor, JZL184 shows good selectivity for MAGL over FAAH.[8] However, at higher concentrations or with chronic administration, it can exhibit some cross-reactivity with FAAH and peripheral carboxylesterases.[8][9][10]
-
KML29: This hexafluoroisopropyl (HFIP) carbamate inhibitor was developed to improve upon the selectivity of earlier compounds like JZL184.[8] KML29 shows outstanding selectivity for MAGL over FAAH, with no detectable FAAH inhibition even at high doses in vivo.[8] It does, however, show some off-target activity against ABHD6 at higher concentrations.[8]
For a new inhibitor like "this compound," a high selectivity ratio (a large IC50 for off-targets relative to the IC50 for MAGL) is desirable. This indicates that the compound is less likely to produce off-target effects at therapeutically relevant concentrations. The development of highly selective, and potentially reversible, MAGL inhibitors is a key goal to improve the pharmacological control over the enzyme and reduce adverse effects.[4][5]
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Magl-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Magl-IN-6, a novel monoacylglycerol lipase (MAGL) inhibitor, with alternative anti-inflammatory strategies. The information presented is based on established experimental data for potent and selective MAGL inhibitors, offering a framework for evaluating this class of compounds in inflammatory disease research and development.
Mechanism of Action: MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to a dual anti-inflammatory effect:
-
Enhancement of Endocannabinoid Signaling: By preventing the breakdown of 2-AG, MAGL inhibitors increase its local concentrations, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[1][2] This signaling cascade has been shown to modulate immune responses and reduce inflammation.
-
Reduction of Pro-Inflammatory Prostaglandins: The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory prostaglandins (PGs) through the cyclooxygenase (COX) pathway.[3][4][5] By blocking this step, MAGL inhibitors effectively reduce the production of these inflammatory mediators.[3][5]
Comparative Performance of Anti-Inflammatory Agents
The following table summarizes the key performance indicators of this compound (as a representative potent and selective MAGL inhibitor) compared to other anti-inflammatory agents.
| Inhibitor/Drug Class | Target(s) | Potency (IC50) | Key Anti-Inflammatory Effects | Potential Side Effects |
| This compound | MAGL | ~2-10 nM[6] | Reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β), decreases prostaglandin synthesis, attenuates inflammatory pain.[6][7][8] | Potential for CNS side effects with chronic use due to CB1 receptor desensitization with irreversible inhibitors.[6] |
| JZL184 | MAGL | ~8 nM[6] | Well-characterized anti-inflammatory and analgesic effects in various preclinical models.[3][7] | Irreversible inhibitor, shows some off-target activity at high doses.[6] |
| FAAH Inhibitors | FAAH | Varies | Increases levels of anandamide, another endocannabinoid, with anti-inflammatory properties. | Generally considered to have a better safety profile regarding CNS effects compared to MAGL inhibitors. |
| NSAIDs (e.g., Ibuprofen) | COX-1/COX-2 | Varies | Inhibit prostaglandin synthesis, providing analgesic and anti-inflammatory effects. | Gastrointestinal toxicity and cardiovascular risks with long-term use. |
| ABHD6 Inhibitors | ABHD6 | Varies | Increase 2-AG levels, particularly in the periphery, with anti-inflammatory effects without the central side effects of MAGL inhibition.[9] | Less characterized compared to MAGL inhibitors. |
Experimental Protocols
In Vitro Assay: Measurement of Cytokine Production in Macrophages
This protocol outlines a general method for assessing the anti-inflammatory effects of this compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced cytokine production in macrophages.
1. Cell Culture:
- Culture murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media and conditions.
2. Treatment:
- Pre-incubate macrophage cultures with varying concentrations of this compound or vehicle control for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.
3. Sample Collection:
- Collect the cell culture supernatant for cytokine analysis.
- Lyse the cells to extract total protein for normalization or to analyze intracellular signaling pathways.
4. Cytokine Quantification:
- Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
- Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
- Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
- Determine the IC50 value of this compound for the inhibition of each cytokine.
In Vivo Model: LPS-Induced Systemic Inflammation
This protocol describes a common in vivo model to evaluate the systemic anti-inflammatory effects of this compound.
1. Animal Model:
- Use adult male C57BL/6 mice.
- Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Treatment:
- Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose.
- After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
3. Sample Collection:
- At a defined time point after LPS administration (e.g., 2-6 hours), collect blood samples via cardiac puncture into EDTA-containing tubes.
- Euthanize the animals and harvest relevant tissues (e.g., liver, spleen, brain) for further analysis.
4. Cytokine and Prostaglandin Analysis:
- Centrifuge the blood samples to obtain plasma.
- Measure plasma levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
- Homogenize tissue samples and measure prostaglandin (e.g., PGE2) levels using appropriate assay kits.
5. Data Analysis:
- Compare the levels of inflammatory mediators in the this compound treated group to the vehicle-treated LPS group.
- Perform statistical analysis to determine the significance of the observed anti-inflammatory effects.
Visualizing the Pathways and Processes
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparison Guide for Researchers and Drug Development Professionals
A Comparative Analysis of Monoacylglycerol Lipase (MAGL) Inhibitors on Cancer Cell Migration
This guide provides a comparative analysis of monoacylglycerol lipase (MAGL) inhibitors and their effects on cancer cell migration. The data and protocols presented are synthesized from multiple studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. While specific data for "Magl-IN-6" is not publicly available, this guide focuses on the well-characterized MAGL inhibitor JZL184 and compares its effects with other experimental MAGL inhibitors and genetic knockdown approaches.
Introduction to MAGL Inhibition in Cancer
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] In various cancers, MAGL is overexpressed and contributes to a pro-tumorigenic lipid signaling network that promotes cancer cell migration, invasion, and tumor growth.[4][5][6][7][8] Inhibition of MAGL has emerged as a promising therapeutic strategy to counteract cancer progression.[2][6][7][9] MAGL inhibitors exert their anti-cancer effects through multiple mechanisms, including the modulation of the endocannabinoid system and the reduction of pro-tumorigenic fatty acids.[2][9]
Comparative Efficacy of MAGL Inhibitors on Cancer Cell Migration
The following table summarizes the effects of various MAGL inhibitors on cancer cell migration across different cancer cell lines as reported in preclinical studies.
| Inhibitor/Method | Cancer Type | Cell Line(s) | Observed Effect on Migration/Invasion | Key Mechanistic Findings | Reference |
| JZL184 | Colorectal Cancer | Not Specified | Decreased migration | Regulation of EMT markers (increased E-cadherin, decreased vimentin and Snail) | [10][11] |
| JZL184 | Lung Cancer | A549, H358 | Decreased invasion and metastasis | CB1 receptor-dependent, increased TIMP-1 expression | [1][12] |
| JZL184 | Prostate Cancer | PC3 | Impaired migration and invasion | Dual control of endocannabinoid and fatty acid pathways | [13][14] |
| JZL184 | Various Aggressive Cancers | Not Specified | Decreased migration | Reduction of free fatty acids (FFAs), LPA, and PGE2 | [4] |
| JW651 | Lung Cancer | A549 | Decreased invasion | CB1- and TIMP-1-dependent | [1] |
| MJN110 | Lung Cancer | A549 | Decreased invasion | CB1- and TIMP-1-dependent | [1] |
| MAGL siRNA/shRNA | Lung Cancer | A549 | Decreased invasion | Not specified | [1] |
| MAGL shRNA | Prostate Cancer | PC3 | Impaired migration and invasion | Not specified | [13] |
| MAGL Knockdown | Nasopharyngeal Carcinoma | S18, 5-8F | Reduced motility and in vivo metastasis | Associated with EMT protein changes | [5][15] |
| MAGL Knockdown | Hepatocellular Carcinoma | Not Specified | Reduced cellular migration | Not specified | [7] |
Signaling Pathways Modulated by MAGL Inhibition
MAGL inhibition impacts cancer cell migration through two primary interconnected pathways: the endocannabinoid pathway and the fatty acid pathway.
Caption: MAGL inhibition blocks 2-AG degradation and fatty acid production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to assess the impact of MAGL inhibitors on cancer cell migration.
Cancer cell lines (e.g., A549, PC3, CNE-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
This assay is a standard method to evaluate the migratory and invasive potential of cancer cells in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase promotes metastases in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase inhibitor JZL184 regulates apoptosis and migration of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. e-century.us [e-century.us]
Validating Neuroprotective Effects: A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors
An Objective Comparison of MAGL Inhibitors for Neuroprotection
Mechanism of Action: The Dual Neuroprotective Pathway of MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL presents a promising therapeutic strategy for neurodegenerative diseases and acute brain injury through a dual mechanism of action.[3][4]
Firstly, blocking MAGL leads to an accumulation of 2-AG, which enhances the activation of cannabinoid receptors CB1 and CB2.[2][5] This enhanced signaling is associated with neuroprotective effects. Secondly, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins and other eicosanoids that contribute to neuroinflammation and neuronal damage.[4][6][7] This anti-inflammatory action is a significant component of the neuroprotection afforded by MAGL inhibitors.[6][7]
Comparative Efficacy of MAGL Inhibitors in Ischemic Stroke Models
The neuroprotective effects of MAGL inhibitors have been extensively studied in preclinical models of ischemic stroke. The following tables summarize the quantitative data for JZL184 and MJN110 from studies utilizing models such as endothelin-1 (ET-1)-induced focal ischemia and permanent middle cerebral artery occlusion (pMCAO).
Table 1: Effect of MAGL Inhibitors on Infarct Volume and Neurological Deficit
| Compound | Model | Dose | Time Point | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| JZL184 | ET-1 (SHR) | 16 mg/kg | 1 day | ~40% | Significant improvement in sensorimotor function | [8][9] |
| JZL184 | pMCAO (SHR) | 16 mg/kg | 1 day | ~50% | Significant improvement in sensorimotor function | [8][9] |
| MJN110 | ET-1 (SHR) | 1 mg/kg | 1 day | ~60% | Substantial improvement in contralateral forelimb use | [8][9] |
SHR: Spontaneously Hypertensive Rats
Table 2: Anti-inflammatory Effects of MAGL Inhibition Post-Ischemia
| Compound | Model | Dose | Biomarker | Effect | Reference |
| JZL184 | ET-1 (SHR) | 16 mg/kg | Microglial Activation (Iba-1) | Significant reduction in activated microglia | [8][9] |
| JZL184 | ET-1 (SHR) | 16 mg/kg | Neuronal Degeneration (Caspase-3) | Significant decrease in degenerating neurons | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the neuroprotective effects of JZL184 and MJN110.
Focal Cerebral Ischemia Models
-
Endothelin-1 (ET-1) Induced Ischemia:
-
Animals: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar Kyoto (WKY) rats.
-
Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., sensorimotor cortex). After a recovery period, the potent vasoconstrictor endothelin-1 is injected through the cannula to induce focal ischemia.
-
Drug Administration: JZL184 (16 mg/kg) or MJN110 (1 mg/kg) is administered intraperitoneally 60 minutes after the induction of ischemia.[10]
-
Outcome Measures: Infarct volume is assessed by magnetic resonance imaging (MRI) or histological staining (e.g., cresyl violet) at various time points (e.g., 1, 3, 7 days).[8][9][10]
-
-
Permanent Middle Cerebral Artery Occlusion (pMCAO):
-
Animals: SHR or WKY rats.
-
Procedure: A craniectomy is performed to expose the middle cerebral artery (MCA). The distal segment of the MCA is then permanently occluded using electrocoagulation.
-
Drug Administration: The MAGL inhibitor is administered 60 minutes post-occlusion.[10]
-
Outcome Measures: Similar to the ET-1 model, infarct volume and neurological deficits are assessed at defined time points.[10]
-
Behavioral and Functional Outcome Assessments
-
Cylinder Test: This test is used to assess forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is recorded. A reduction in the use of the contralateral forelimb indicates a sensorimotor deficit.
-
Neurological Deficit Score: A standardized scoring system is often used to evaluate motor and neurological deficits, including measures of posture, gait, and reflex.
Immunohistochemistry for Inflammatory Markers
-
Tissue Preparation: At the end of the experiment, animals are euthanized, and their brains are collected, fixed, and sectioned.
-
Staining: Brain sections are stained with specific antibodies to identify markers of neuroinflammation and cell death.
-
Iba-1: A marker for microglia, the resident immune cells of the brain. An increase in Iba-1 staining indicates microglial activation.
-
Active Caspase-3: A marker of apoptosis or programmed cell death.
-
-
Quantification: The number of stained cells or the intensity of the staining is quantified in specific brain regions to compare between treatment and vehicle groups.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 3. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Magl-IN-6 for Monoacylglycerol Lipase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoacylglycerol lipase (MAGL) inhibitor, Magl-IN-6, with other commonly used MAGL inhibitors. The specificity of an inhibitor is a critical parameter in research and drug development, ensuring that observed effects are due to the modulation of the intended target and not off-target activities. This document summarizes key performance data, details experimental methodologies for specificity assessment, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for various neurological and inflammatory disorders. However, the development of MAGL inhibitors has been challenged by issues of selectivity, as off-target inhibition of other serine hydrolases can lead to undesirable side effects.
This guide focuses on this compound, a potent MAGL inhibitor. Through a comprehensive review of available data, we compare its specificity against other well-characterized MAGL inhibitors: JZL184, KML29, and MJN110.
Data Presentation: Inhibitor Specificity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and comparator compounds against MAGL and other relevant serine hydrolases. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Human IC50 (nM) | Mouse IC50 (nM) | Rat IC50 (nM) | Off-Target IC50 (nM) | Citation(s) |
| This compound (MAGLi 432) | MAGL | 4.2 | 3.1 | - | Highly selective; no significant inhibition of other serine hydrolases observed in competitive ABPP. | [1] |
| JZL184 | MAGL | 8.1 | 8.0 | 262 | FAAH: 4000 | [1][2][3] |
| KML29 | MAGL | 5.9 | 15 | 43 | FAAH: >50000; ABHD6: >100-fold selectivity over MAGL | [4] |
| MJN110 | MAGL | 9.1 | - | - | ABHD6: ~10-fold selectivity over MAGL | [5] |
Experimental Protocols: Assessing Inhibitor Specificity
The primary method for determining the specificity of MAGL inhibitors is Competitive Activity-Based Protein Profiling (ABPP) . This technique allows for the assessment of an inhibitor's engagement with its target in a complex biological sample, such as a brain lysate, and simultaneously reveals its interactions with other enzymes.
Competitive Activity-Based Protein Profiling (ABPP) Protocol
-
Proteome Preparation: Brain or cell lysates are prepared to provide a native environment containing a full complement of serine hydrolases.
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period. A vehicle control (e.g., DMSO) is run in parallel.
-
Probe Labeling: A broad-spectrum, fluorescently tagged activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine) or a more specific MAGL probe, is added to the mixture. This probe covalently binds to the active site of serine hydrolases that have not been blocked by the test inhibitor.
-
SDS-PAGE and Fluorescence Scanning: The proteins in the lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then scanned using a fluorescence scanner.
-
Data Analysis: The intensity of the fluorescent bands corresponding to different serine hydrolases is quantified. A decrease in fluorescence intensity for a specific enzyme in the presence of the inhibitor indicates that the inhibitor has bound to and blocked the active site of that enzyme. The selectivity is determined by comparing the inhibition of the target enzyme (MAGL) to the inhibition of other enzymes at various inhibitor concentrations.
Mandatory Visualizations
MAGL Signaling Pathway
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JZL-184, monoacylglycerol lipase (MAGL) inhibitor (CAS 1101854-58-3) | Abcam [abcam.com]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Magl-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Magl-IN-6, a monoacylglycerol lipase (MAGL) inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of non-hazardous laboratory chemicals should be followed. However, it is imperative to consult your institution's specific safety protocols and the supplier's SDS if one is provided.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and gloves. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the general first aid measures outlined in the table below.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, assuming it is classified as a non-hazardous substance. This procedure should be adapted to comply with local, state, and federal regulations.
-
Deactivation (if necessary): For many enzyme inhibitors, specific deactivation procedures may not be required for disposal. However, if your institutional protocols mandate the deactivation of all chemical waste, consult with your environmental health and safety (EHS) office for appropriate methods.
-
Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. The container must be clearly labeled with the contents, including the solvent used.
-
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" (or "Non-hazardous Chemical Waste" if confirmed), the full chemical name (this compound), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company. Never dispose of chemical waste down the drain or in the regular trash.
Signaling Pathway of MAGL Inhibition
This compound functions by inhibiting the monoacylglycerol lipase (MAGL) enzyme. MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). Furthermore, the breakdown of 2-AG by MAGL produces arachidonic acid, a precursor to pro-inflammatory prostaglandins. Therefore, inhibition of MAGL can also reduce inflammation.[1][2][3][4][5][6]
Caption: Signaling pathway of monoacylglycerol lipase (MAGL) and its inhibition by this compound.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
